Product packaging for Leucomycin A8(Cat. No.:CAS No. 18361-50-7)

Leucomycin A8

Cat. No.: B100343
CAS No.: 18361-50-7
M. Wt: 785.9 g/mol
InChI Key: ZGKBDJKFINKSNH-FRFMCBNZSA-N
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Description

Leucomycin A8 is a macrolide.
This compound has been reported in Streptomyces kitasatoensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H63NO15 B100343 Leucomycin A8 CAS No. 18361-50-7

Properties

CAS No.

18361-50-7

Molecular Formula

C39H63NO15

Molecular Weight

785.9 g/mol

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate

InChI

InChI=1S/C39H63NO15/c1-21-18-27(16-17-41)35(36(48-10)29(52-25(5)42)19-30(45)49-22(2)14-12-11-13-15-28(21)44)55-38-33(46)32(40(8)9)34(23(3)51-38)54-31-20-39(7,47)37(24(4)50-31)53-26(6)43/h11-13,15,17,21-24,27-29,31-38,44,46-47H,14,16,18-20H2,1-10H3/b12-11+,15-13+/t21-,22-,23-,24+,27+,28+,29-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1

InChI Key

ZGKBDJKFINKSNH-FRFMCBNZSA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Leucomycin A8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A8, a member of the 16-membered macrolide antibiotic family, is a natural product derived from the fermentation of Streptomyces kitasatoensis. As part of the larger leucomycin complex, the isolation and characterization of individual components such as this compound are crucial for understanding their specific biological activities and potential as therapeutic agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying biosynthetic and mechanistic pathways.

Introduction

Macrolide antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached, have long been a cornerstone in the treatment of bacterial infections. The leucomycin complex, produced by Streptomyces kitasatoensis, is a mixture of several closely related macrolide compounds.[1] Among these, this compound stands as a significant component. The intricate process of separating this complex into its individual constituents is paramount for detailed structure-activity relationship (SAR) studies and the development of new antibiotic candidates. This guide will delve into the technical aspects of this process, providing researchers with a foundational understanding of the methodologies involved.

Discovery and Biosynthesis

The leucomycin complex was first discovered in the 1950s from the soil bacterium Streptomyces kitasatoensis.[1] The biosynthesis of the leucomycin aglycone proceeds through the polyketide pathway, a common route for the synthesis of many complex natural products. This pathway involves the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis, to build the complex macrolactone ring. The biosynthetic gene cluster responsible for leucomycin production contains the necessary polyketide synthase (PKS) modules and tailoring enzymes that modify the macrolide core and attach the sugar moieties.

Biosynthetic Pathway Overview

The biosynthesis of this compound can be conceptualized in the following stages:

This compound Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Post-PKS Modifications Propionyl-CoA Propionyl-CoA PKS_Modules PKS_Modules Propionyl-CoA->PKS_Modules Starter Unit Polyketide_Chain Polyketide_Chain PKS_Modules->Polyketide_Chain Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Modules Extender Units Macrolactone_Formation Macrolactone_Formation Polyketide_Chain->Macrolactone_Formation Cyclization Glycosylation Glycosylation Macrolactone_Formation->Glycosylation Attachment of Sugars Further_Modifications Further_Modifications Glycosylation->Further_Modifications Hydroxylation, etc. Leucomycin_A8 Leucomycin_A8 Further_Modifications->Leucomycin_A8

Caption: A simplified workflow of the biosynthetic pathway of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces kitasatoensis is a multi-step process that involves extraction and chromatographic separation. The following protocol is a composite methodology based on established techniques for macrolide antibiotic purification.

Experimental Protocol: Isolation and Purification
  • Fermentation: Streptomyces kitasatoensis is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to promote the production of the leucomycin complex.

  • Extraction:

    • The fermentation broth is first centrifuged or filtered to separate the mycelium from the supernatant.

    • The supernatant containing the dissolved leucomycin complex is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a slightly alkaline pH to ensure the macrolides are in their neutral form.

    • The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed to separate the components of the leucomycin complex based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions enriched with leucomycin components are further purified using reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often necessary to achieve baseline separation of the individual leucomycin components, including this compound.

Experimental Workflow

Isolation_Workflow Fermentation_Broth S. kitasatoensis Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discarded) Centrifugation->Mycelium Solvent_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Leucomycin Extract Solvent_Extraction->Crude_Extract Silica_Gel_Column Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Column Enriched_Fractions Leucomycin-Enriched Fractions Silica_Gel_Column->Enriched_Fractions HPLC Reversed-Phase HPLC Enriched_Fractions->HPLC Leucomycin_A8_Pure Pure this compound HPLC->Leucomycin_A8_Pure

Caption: A flowchart illustrating the key steps in the isolation of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₃₉H₆₃NO₁₅PubChem[2]
Molecular Weight785.9 g/mol PubChem[2]
Exact Mass785.41977030 DaPubChem[2]

Table 1: Physicochemical Properties of this compound

ParameterRepresentative ValueMethod
Linearity Range10-100 µg/mLHPLC-UV
Limit of Detection (LOD)< 1 µgHPLC-UV
Recovery71% (for pristinamycin, a related macrolide)Solvent Extraction

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze the resulting fragment ions, which provides valuable structural information about the different components of the molecule, such as the macrolactone ring and the sugar substituents.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

This compound binds to the 50S subunit of the bacterial ribosome. This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting the elongation of the protein. This bacteriostatic action prevents the bacteria from producing essential proteins required for their growth and replication.

Mechanism_of_Action Leucomycin_A8 Leucomycin_A8 Binding Binding to Exit Tunnel Leucomycin_A8->Binding Ribosome_50S Bacterial 50S Ribosomal Subunit Ribosome_50S->Binding Protein_Elongation Protein Chain Elongation Binding->Protein_Elongation Inhibition Inhibition Bacterial_Growth Bacterial Growth and Replication Protein_Elongation->Bacterial_Growth Inhibition->Bacterial_Growth Stasis Bacteriostasis Bacterial_Growth->Stasis

Caption: The mechanism of action of this compound, involving the inhibition of bacterial protein synthesis.

Conclusion

The discovery and isolation of individual components of the leucomycin complex, such as this compound, have been instrumental in advancing our understanding of macrolide antibiotics. The methodologies outlined in this guide, from fermentation and extraction to sophisticated chromatographic and spectroscopic techniques, provide a framework for the continued exploration of these valuable natural products. Further research to obtain and publish detailed spectroscopic data for this compound will be crucial for its full characterization and potential development as a therapeutic agent.

References

The intricate biosynthetic pathway of Leucomycin A8, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, represents a fascinating example of modular polyketide synthesis and enzymatic tailoring. This technical guide provides an in-depth exploration of the core biosynthetic steps, from the assembly of the polyketide backbone to the intricate glycosylation and acylation events that yield the final bioactive molecule. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important natural product's biogenesis.

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Leucomycin A8 Biosynthesis

The biosynthesis of this compound is a multi-step process orchestrated by a dedicated gene cluster (BGC0002452, GenBank accession number LC496468.1) in Streptomyces kitasatoensis. The pathway can be broadly divided into three key stages:

  • Aglycone formation: A Type I modular polyketide synthase (PKS) constructs the 16-membered macrolactone ring, the core scaffold of leucomycin.

  • Deoxysugar biosynthesis: Dedicated enzymatic pathways synthesize the two deoxysugar moieties, TDP-D-mycaminose and TDP-L-mycarose.

  • Tailoring reactions: A series of post-PKS modifications, including glycosylation and acylation, decorate the aglycone to produce the final this compound structure.

The Leucomycin Biosynthetic Gene Cluster

The leucomycin biosynthetic gene cluster from S. kitasatoensis contains a suite of genes encoding the necessary enzymes for the entire pathway. While the specific functions of all lcm genes have not been experimentally verified, their putative roles can be inferred through homology to well-characterized gene clusters for other macrolide antibiotics, such as tylosin and erythromycin.

Biosynthesis of the Leucomycin Aglycone: A Polyketide Synthase Assembly Line

The formation of the 16-membered macrolactone core of leucomycin is catalyzed by a Type I modular polyketide synthase (PKS). This enzymatic assembly line consists of multiple modules, each responsible for the addition and modification of a specific two-carbon extender unit. The aglycone is assembled through the sequential condensation of acetate, propionate, and butyrate precursors in the form of their coenzyme A thioesters. The inhibition of leucomycin biosynthesis by cerulenin, a known inhibitor of fatty acid and polyketide synthesis, provides strong evidence for this PKS-mediated pathway.

Diagram of the Proposed Polyketide Synthase (PKS) Assembly Line for Leucomycin Aglycone Biosynthesis:

leucomycin_pks cluster_loading Loading Module cluster_modules Elongation Modules cluster_termination Termination LM Loading Module Acyltransferase (AT) Acyl Carrier Protein (ACP) M1 Module 1 Ketosynthase (KS) Acyltransferase (AT) Ketoreductase (KR) Acyl Carrier Protein (ACP) LM->M1 M2 Module 2 KS AT KR ACP M1->M2 M3 Module 3 KS AT KR ACP M2->M3 M4 Module 4 KS AT Dehydratase (DH) KR ACP M3->M4 M5 Module 5 KS AT KR ACP M4->M5 M6 Module 6 KS AT KR ACP M5->M6 M7 Module 7 KS AT ACP M6->M7 TE Thioesterase (TE) M7->TE deoxysugar_biosynthesis cluster_mycaminose TDP-D-mycaminose Biosynthesis cluster_mycarose TDP-L-mycarose Biosynthesis G1P_m Glucose-1-Phosphate TDPG_m TDP-D-Glucose G1P_m->TDPG_m lcmG1 (putative) TDP4k6dG_m TDP-4-keto-6-deoxy-D-Glucose TDPG_m->TDP4k6dG_m lcmG2 (putative) TDP4k3h6dG_m TDP-4-keto-3-hydroxy-6-deoxy-D-Glucose TDP4k6dG_m->TDP4k3h6dG_m lcmG3 (putative) TDPdM_m TDP-D-mycaminose TDP4k3h6dG_m->TDPdM_m lcmG4 (putative aminotransferase) G1P_r Glucose-1-Phosphate TDPG_r TDP-D-Glucose G1P_r->TDPG_r lcmR1 (putative) TDP4k6dG_r TDP-4-keto-6-deoxy-D-Glucose TDPG_r->TDP4k6dG_r lcmR2 (putative) TDP4k2 TDP4k2 TDP4k6dG_r->TDP4k2 6 6 TDP4k6dG_r->6 ddG_r lcmR3 (putative) TDPLr_r TDP-L-mycarose ddG_r->TDPLr_r lcmR4, R5 (putative reductase, C-methyltransferase) leucomycin_tailoring Aglycone Leucomycin Aglycone Mycaminosyl_Aglycone 5-O-mycaminosyl-aglycone Aglycone->Mycaminosyl_Aglycone lcmT1 (putative GT) + TDP-D-mycaminose LeucomycinV Leucomycin V (4'-O-mycarosyl-5-O-mycaminosyl-aglycone) Mycaminosyl_Aglycone->LeucomycinV lcmT2 (putative GT) + TDP-L-mycarose LeucomycinA3 Leucomycin A3 LeucomycinV->LeucomycinA3 lcmA1 (putative acyltransferase) + Isovaleryl-CoA LeucomycinA8 This compound LeucomycinA3->LeucomycinA8 lcmA2 (putative acyltransferase) + Acetyl-CoA gene_knockout_workflow start Start: Target lcm gene identification construct Construct knockout plasmid (e.g., using PCR targeting) start->construct conjugation Introduce plasmid into S. kitasatoensis via intergeneric conjugation from E. coli construct->conjugation selection Select for double-crossover mutants conjugation->selection verification Verify gene deletion by PCR and sequencing selection->verification fermentation Ferment wild-type and mutant strains verification->fermentation analysis Analyze fermentation broths by HPLC-MS fermentation->analysis complementation Introduce intact gene on an expression vector into the mutant strain analysis->complementation end End: Functional assignment of the lcm gene complementation->end

chemical structure and properties of Leucomycin A8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A8 is a member of the leucomycin complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are clinically significant for their activity against a broad spectrum of Gram-positive bacteria and certain Gram-negative cocci.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex macrolide with the chemical formula C₃₉H₆₃NO₁₅.[3] Its structure consists of a 16-membered lactone ring substituted with two deoxy sugars, mycaminose and mycarose. The chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₉H₆₃NO₁₅[3]
Molecular Weight 785.9 g/mol [3]
IUPAC Name [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate[3]
CAS Number 18361-50-7[3]
Appearance White to off-white crystalline powder (inferred from related compounds)[4]
Melting Point Approximately 120°C (with decomposition) for the related Leucomycin A5. Specific data for this compound is not readily available.[4]
Specific Rotation Data not available. Specific rotation is a measure of a compound's ability to rotate plane-polarized light and is determined using a polarimeter. The value is reported as [α]Tλ, where T is the temperature and λ is the wavelength of light used.[5][6]
Solubility Soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Limited solubility in water.[2]

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome.

The mechanism involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the 23S rRNA component of the 50S ribosomal subunit.

  • Obstruction of the Polypeptide Exit Tunnel: This binding event physically blocks the nascent polypeptide exit tunnel, preventing the elongation of the growing peptide chain.

  • Inhibition of Protein Synthesis: The blockage of the exit tunnel halts protein synthesis, leading to a bacteriostatic effect, where the bacteria are inhibited from growing and replicating.

This compound Mechanism of Action cluster_bacterium Bacterial Cell Ribosome Ribosome 50S_Subunit 50S_Subunit Ribosome->50S_Subunit dissociates into 30S_Subunit 30S_Subunit Ribosome->30S_Subunit Protein_Synthesis Protein_Synthesis 50S_Subunit->Protein_Synthesis essential for 50S_Subunit->Protein_Synthesis Inhibits 30S_Subunit->Protein_Synthesis essential for Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth leads to Leucomycin_A8 Leucomycin_A8 Leucomycin_A8->50S_Subunit Binds to 23S rRNA of

This compound inhibits bacterial protein synthesis.

Antibacterial Spectrum and Activity

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values

Bacterial SpeciesAntibioticMIC Range (µg/mL)
Staphylococcus aureusLeucomycin Complex0.2 - 1.6
Streptococcus pyogenesLeucomycin Complex0.05 - 0.4
Streptococcus pneumoniaeLeucomycin Complex0.05 - 0.8
Mycoplasma pneumoniaeJosamycin (a leucomycin)0.008 - 0.03
Staphylococcus aureus (MRSA)Vancomycin (for comparison)1 - 2

Note: The MIC values for the leucomycin complex are provided as a reference due to the limited availability of specific data for this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces kitasatoensis

The following is a representative protocol for the isolation and purification of leucomycins, which can be adapted for the specific isolation of this compound.

This compound Isolation and Purification Workflow Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth Solvent_Extraction Solvent_Extraction Centrifugation->Solvent_Extraction Supernatant Concentration Concentration Solvent_Extraction->Concentration Organic Phase Chromatography Chromatography Concentration->Chromatography Crude Extract Fraction_Collection Fraction_Collection Chromatography->Fraction_Collection Eluted Fractions Analysis Analysis Fraction_Collection->Analysis HPLC/MS Pure_Leucomycin_A8 Pure_Leucomycin_A8 Analysis->Pure_Leucomycin_A8 Identification & Pooling

Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Culture Streptomyces kitasatoensis in a suitable fermentation medium under optimal conditions (e.g., temperature, pH, aeration) to promote the production of the leucomycin complex.

  • Harvesting: After an appropriate incubation period, harvest the fermentation broth.

  • Cell Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration. The leucomycins are typically found in the supernatant.

  • Solvent Extraction: Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at an appropriate pH to partition the leucomycins into the organic phase.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract of the leucomycin complex.

  • Chromatographic Purification: Subject the crude extract to column chromatography. A variety of stationary phases can be used, including silica gel, alumina, or reversed-phase materials.

    • Column Packing: Pack a chromatography column with the chosen stationary phase.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute the column with a suitable solvent system, often a gradient of increasing polarity, to separate the different leucomycin components.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis and Pooling: Analyze the collected fractions using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to identify the fractions containing this compound. Pool the pure fractions containing the target compound.

  • Final Purification: If necessary, perform further purification steps, such as recrystallization, to obtain highly pure this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Materials:

  • Pure this compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then diluted.

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of pure this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.[9]

    • Further dilute the stock solution in the appropriate broth to the desired starting concentration for the assay.

  • Serial Dilutions:

    • Add a defined volume of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add a double-strength concentration of this compound to the first column.

    • Perform serial two-fold dilutions by transferring a specific volume of the antibiotic solution from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations.

  • Inoculation:

    • Prepare a bacterial inoculum of the test organism in the appropriate broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Add an equal volume of the bacterial inoculum to all wells of the microtiter plate, including a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (typically 35-37°C for 18-24 hours).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Stability and Storage

Information specific to the stability of this compound is limited. However, as a general guideline for macrolide antibiotics:

  • Solid Form: Store the powdered form in a cool, dark, and dry place.

  • Stock Solutions: Prepare fresh stock solutions for assays. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of antibiotic solutions can be affected by the solvent, concentration, and storage temperature.

Conclusion

This compound is a significant member of the leucomycin family of macrolide antibiotics. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it an important subject for research in the development of new antibacterial agents. This technical guide provides a foundational understanding of its chemical and physical properties, alongside detailed experimental protocols for its study. Further research is warranted to fully elucidate the specific antibacterial activity and potential therapeutic applications of pure this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Leucomycin A8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A8, a member of the 16-membered macrolide antibiotic family produced by Streptomyces kitasatoensis, exerts its antibacterial effect through the targeted inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the bacterial ribosome. This document summarizes key quantitative data, provides detailed experimental protocols for the assays cited, and includes visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome. By binding within the nascent peptide exit tunnel (NPET), this compound sterically hinders the progression of the growing polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells. The binding of this compound is a reversible process.

dot

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibits 30S_subunit 30S Subunit Leucomycin_A8 This compound Leucomycin_A8->50S_subunit Binds to Bacterial_Growth Bacterial Growth Inhibition (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Quantitative Data: Ribosome Binding Affinity

The binding affinity of this compound to the E. coli ribosome has been determined through competitive binding assays with radiolabeled erythromycin. The association constant (Ka) and dissociation constant (Kd) provide a quantitative measure of this interaction.

CompoundAssociation Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (M)
This compound1.1 x 10⁷9.1 x 10⁻⁸

Data sourced from Pestka, S., Nakagawa, A., & Omura, S. (1974). Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes. Antimicrobial Agents and Chemotherapy, 6(5), 606–612.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Appropriate bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

dot

Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Ribosome Binding Assay: Competitive Displacement of [¹⁴C]Erythromycin

This assay determines the affinity of this compound for the bacterial ribosome by measuring its ability to displace a radiolabeled ligand.

Materials:

  • This compound

  • [¹⁴C]Erythromycin of known specific activity

  • Purified bacterial 70S ribosomes

  • Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and [¹⁴C]Erythromycin in the binding buffer.

  • Competitive Binding: Add varying concentrations of unlabeled this compound to the reaction mixtures. Include a control with no unlabeled competitor.

  • Incubation: Incubate the mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The ribosomes and bound ligands will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of [¹⁴C]Erythromycin binding (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

dot

Start Start Prepare_Mixture Prepare Ribosome and [¹⁴C]Erythromycin Mixture Start->Prepare_Mixture Add_Competitor Add Varying Concentrations of this compound Prepare_Mixture->Add_Competitor Incubate Incubate to Equilibrium Add_Competitor->Incubate Filter Filter and Wash Incubate->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Calculate IC₅₀ and Kd Quantify->Analyze End End Analyze->End

Caption: Workflow for ribosome binding assay.

In Vitro Transcription-Translation (IVTT) Assay

This cell-free assay measures the direct inhibitory effect of this compound on protein synthesis.

Materials:

  • This compound

  • Bacterial cell-free extract (e.g., E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]methionine)

  • Energy source (ATP, GTP) and buffer system

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter or appropriate reporter protein detection system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the cell-free extract, DNA template, amino acid mixture, and energy source/buffer system.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for transcription and translation.

  • Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.

  • Filtration and Washing: Collect the precipitated protein on glass fiber filters and wash with TCA and ethanol to remove unincorporated radiolabeled amino acids.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter. If a non-radioactive reporter is used, measure the fluorescence or luminescence according to the reporter's properties.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of protein synthesis (IC₅₀).

dot

Start Start Setup_Reaction Set up IVTT Reaction (Extract, DNA, Amino Acids) Start->Setup_Reaction Add_Inhibitor Add Varying Concentrations of this compound Setup_Reaction->Add_Inhibitor Incubate Incubate for Protein Synthesis Add_Inhibitor->Incubate Precipitate Precipitate Synthesized Protein Incubate->Precipitate Filter_Wash Filter and Wash Precipitate Precipitate->Filter_Wash Quantify Quantify Protein Synthesis Filter_Wash->Quantify Analyze Calculate IC₅₀ Quantify->Analyze End End Analyze->End

Caption: Workflow for IVTT assay.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis, acting on the 50S ribosomal subunit. Its mechanism of action, characterized by its binding within the nascent peptide exit tunnel, is well-established for macrolide antibiotics. The quantitative data on its ribosome binding affinity, in conjunction with the detailed experimental protocols provided, offer a solid foundation for further research and development of this and related compounds. Understanding these fundamental aspects is crucial for optimizing its therapeutic potential and overcoming mechanisms of bacterial resistance.

Leucomycin A8: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Molecular Formula: C39H63NO15

This technical guide provides an in-depth overview of Leucomycin A8, a macrolide antibiotic. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, biological activity, biosynthesis, and analytical methodologies.

Core Molecular and Physical Properties

This compound is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C39H63NO15[1]
Molecular Weight 785.9 g/mol [1]
CAS Number 18361-50-7[1]
Appearance White solid (Predicted)
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[2][3]

Biological Activity and Mechanism of Action

Table 2.1: Minimum Inhibitory Concentration (MIC) of Josamycin against various bacteria.

Bacterial StrainMIC Range (µg/mL)Reference
Staphylococcus aureus≤0.39 - >100[4]
Staphylococcus epidermidis≤0.39 - 6.25[4]
Streptococcus pneumoniae≤0.05 - 0.2[5]
Streptococcus pyogenes≤0.39 - 1.56[4]
Bacteroides fragilis≤0.39 - 3.12[4]

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting the elongation of the polypeptide chain.

Pharmacokinetic Properties

Specific pharmacokinetic data for this compound is not available. However, studies on josamycin in humans and rabbits provide valuable insights into the likely pharmacokinetic profile of leucomycin components.

Table 3.1: Pharmacokinetic Parameters of Josamycin.

ParameterSpeciesValueReference
Time to Peak Concentration (Tmax) Human1-2 hours[6]
Serum Half-life (t1/2) Human~1.5 hours[7]
Protein Binding Human~15%[6]
Tissue Distribution HumanConcentrates in lung tissue (2-3 times higher than blood)[6]
Excretion RabbitPrimarily fecal

Biosynthesis of Leucomycin

This compound is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthesis of the 16-membered macrolactone ring involves the sequential condensation of acetate, propionate, and butyrate units.[8][9] The biosynthetic gene cluster for leucomycin in Streptomyces kitasatoensis has been identified and contains the necessary PKS modules and tailoring enzymes for the complete synthesis of the various leucomycin components.

Leucomycin_Biosynthesis cluster_precursors Precursor Pools cluster_pks Type I Polyketide Synthase (PKS) Modules cluster_post_pks Post-PKS Modifications Acetyl_CoA Acetyl-CoA PKS_Module1 Module 1 Acetyl_CoA->PKS_Module1 Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS_Module1 Methylmalonyl_CoA Methylmalonyl-CoA PKS_Module2 Module 2 Methylmalonyl_CoA->PKS_Module2 Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->PKS_Module2 PKS_Module1->PKS_Module2 PKS_Modules ... PKS_Module2->PKS_Modules PKS_Module_n Module n PKS_Modules->PKS_Module_n Cyclization Cyclization PKS_Module_n->Cyclization Oxidation Oxidation Cyclization->Oxidation Glycosylation Glycosylation Oxidation->Glycosylation Leucomycin_A8 This compound Glycosylation->Leucomycin_A8 Macrolide_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_Pathway IKK_Complex IKK Complex TLR4->IKK_Complex NFkB_Activation NF-κB Activation MAPK_Pathway->NFkB_Activation NFkB_Inhibition IκB degradation IKK_Complex->NFkB_Inhibition NFkB_Inhibition->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_Activation->Cytokine_Production Leucomycin Leucomycin/Macrolides Leucomycin->MAPK_Pathway Inhibits Leucomycin->IKK_Complex Inhibits Purification_Workflow Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discard) Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Aqueous_Phase1 Aqueous Phase (discard) Solvent_Extraction->Aqueous_Phase1 Back_Extraction Acidic Water Back-Extraction Organic_Phase->Back_Extraction Aqueous_Phase2 Aqueous Phase Back_Extraction->Aqueous_Phase2 Organic_Phase_Imp Organic Phase (impurities) Back_Extraction->Organic_Phase_Imp Neutralization_Reextraction Neutralization & Re-extraction Aqueous_Phase2->Neutralization_Reextraction Crude_Extract Crude Leucomycin Extract Neutralization_Reextraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions containing this compound Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Leucomycin_A8 Pure this compound Prep_HPLC->Pure_Leucomycin_A8

References

An In-depth Technical Guide to the Leucomycin Complex Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The leucomycin complex, a family of macrolide antibiotics produced by Streptomyces kitasatoensis, represents a significant area of interest in both veterinary and human medicine. This technical guide provides a comprehensive overview of the individual components of the leucomycin complex, their chemical structures, relative abundance, and biological activities. Detailed experimental protocols for the separation and analysis of these components are provided, alongside visualizations of their chemical relationships and known biological mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of macrolide antibiotics.

Core Components of the Leucomycin Complex

The leucomycin complex is a mixture of at least eight distinct, biologically active macrolide compounds.[1] These components share a common 16-membered lactone ring structure, to which two deoxy sugars, L-mycaminose and L-mycarose, are attached. The variation among the components primarily arises from differences in the acyl group at the C-4" position of the mycarose sugar and modifications at the C-3 position of the lactone ring.[2]

The major components of the leucomycin complex include Leucomycin A1, A3 (also known as Josamycin), A4, A5, and A13.[3] Other identified components include A6, A7, A8, and A9.[1]

Chemical Structures and Relationships

The structural diversity of the leucomycin components is a key determinant of their biological activity. The following diagram illustrates the core structure and the points of variation among the major components.

Caption: Structural relationship of major leucomycin components to the core structure.

Quantitative Composition

The relative abundance of the individual components in the leucomycin complex can vary depending on the fermentation conditions and the specific strain of S. kitasatoensis. However, Leucomycins A1, A4, A5, and A13 are generally considered the most abundant.[3] A typical composition of Kitasamycin Tartrate, a salt of the leucomycin complex, is detailed in the table below.

ComponentChemical FormulaMolecular Weight ( g/mol )Typical Percentage Composition (%)
Leucomycin A1 C40H67NO14786.03 - 12
Leucomycin A3 (Josamycin) C42H69NO15828.0-
Leucomycin A4 C41H67NO15814.05 - 25
Leucomycin A5 C39H65NO14771.940 - 70
Leucomycin A13 C41H69NO14800.0-
Leucomycin V C35H59NO13701.8-

Note: Percentage composition is based on Kitasamycin Tartrate. The composition of the broader leucomycin complex can vary. Data for Leucomycin A3 and A13 percentages in this specific mixture were not available.

Biological Activity and Mechanism of Action

The primary mechanism of action for the leucomycin complex components is the inhibition of bacterial protein synthesis.[4] Like other macrolide antibiotics, they bind to the 50S subunit of the bacterial ribosome, obstructing the peptide exit tunnel and leading to premature dissociation of peptidyl-tRNA.[4][5] This action is primarily bacteriostatic but can be bactericidal at higher concentrations.[4]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the general mechanism of action of leucomycin components on the bacterial ribosome.

Ribosome_Inhibition cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Blocks Tunnel 30S_subunit 30S Subunit Leucomycin Leucomycin Component Leucomycin->50S_subunit Binds to Inhibition Inhibition Protein_Synthesis->Inhibition

Caption: General mechanism of bacterial protein synthesis inhibition by leucomycin components.

Immunomodulatory Effects

Beyond their direct antibacterial properties, several macrolides, including the 16-membered ring structures like leucomycins, have demonstrated significant immunomodulatory effects.[1][6] These effects are independent of their antimicrobial activity and are thought to contribute to their clinical efficacy in chronic inflammatory diseases.[6] The primary mechanisms involve the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK (mitogen-activated protein kinase), leading to a reduction in the production of inflammatory cytokines.[6]

A study on josamycin (Leucomycin A3) identified that knockdown of genes involved in the MAPK signaling cascade, specifically MAP3K4, sensitized human cells to the drug, suggesting an interaction between josamycin and this pathway.[7]

Immunomodulation_Pathway cluster_cell Immune Cell (e.g., Macrophage, Neutrophil) Macrolide Macrolide Antibiotic (e.g., Leucomycin) MAPK_Pathway MAPK Signaling Pathway (e.g., ERK1/2) Macrolide->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Signaling Pathway Macrolide->NFkB_Pathway Inhibits Proinflammatory_Cytokines Production of Pro-inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α) MAPK_Pathway->Proinflammatory_Cytokines Activates NFkB_Pathway->Proinflammatory_Cytokines Activates

Caption: Immunomodulatory effects of macrolides on key inflammatory signaling pathways.

Experimental Protocols

The separation and quantification of the individual components of the leucomycin complex are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.

HPLC Method for Quantitative Analysis

This protocol provides a general framework for the quantitative analysis of leucomycin components. Optimization may be required based on the specific instrument and sample matrix.

4.1.1 Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[8]

4.1.2 Mobile Phase and Gradient

  • Mobile Phase A: 0.1 M Ammonium acetate solution.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic components. For example, a linear gradient from 35% to 65% acetonitrile over 30 minutes.

4.1.3 Detection

  • Wavelength: UV detection at 232 nm is suitable for most leucomycin components.[8]

4.1.4 Sample Preparation

  • Dissolve the leucomycin complex sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration.

  • Filter the sample through a 0.45 µm filter before injection.

4.1.5 Workflow

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation C18 Column Separation (Gradient Elution) HPLC_Injection->Separation Detection UV Detection (232 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the quantitative analysis of leucomycin components by HPLC.

LC-MS Method for Component Identification

LC-MS provides a powerful tool for the definitive identification of leucomycin components based on their mass-to-charge ratio.

4.2.1 Instrumentation

  • LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

4.2.2 Chromatographic Conditions

  • The HPLC conditions can be similar to those described for the quantitative analysis. A Diamonsil C18 column has been reported for the separation of acetylleucomycin components.[8]

  • The mobile phase should be compatible with MS detection (e.g., using volatile buffers like ammonium acetate). A mobile phase of 0.1 M ammonium acetate and acetonitrile (35:65) has been used.[8]

4.2.3 Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

  • Mass Analyzer: A time-of-flight (TOF) or ion trap analyzer can provide accurate mass measurements for component identification.

4.2.4 Data Analysis

  • Components are identified by comparing their measured mass-to-charge ratios with the theoretical masses of known leucomycin components.

Conclusion

The leucomycin complex is a multifaceted antibiotic with a rich chemical diversity. Understanding the individual components, their relative abundance, and their specific biological activities is crucial for optimizing their therapeutic use and for the development of novel macrolide-based drugs. The analytical methods outlined in this guide provide a robust framework for the characterization of this important class of natural products. Further research into the specific immunomodulatory effects of individual leucomycin components may unveil new therapeutic applications beyond their traditional antibacterial roles.

References

Initial Screening of Leucomycin A8 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A8 is a macrolide antibiotic belonging to the leucomycin complex, a group of structurally related compounds produced by the bacterium Streptomyces kitasatoensis. Macrolide antibiotics are known for their broad-spectrum antibacterial activity and have also been investigated for other potential therapeutic properties, including anti-inflammatory and anticancer effects. This technical guide provides an in-depth overview of the initial screening of this compound's bioactivity, focusing on its antibacterial, anti-inflammatory, and anticancer potential. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from the closely related and structurally similar macrolide, josamycin, as a representative analogue. This approach provides valuable insights into the expected bioactivity profile of this compound.

Antibacterial Activity

The primary and most well-established bioactivity of the leucomycin complex is its antibacterial action. Macrolides, including this compound, exert their effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides, thereby halting bacterial growth.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)
BacteriumTypeJosamycin MIC (µg/mL)Reference
Staphylococcus aureusGram-positive0.25 - 1[1]
Streptococcus pyogenesGram-positive0.03 - 0.12[1]
Streptococcus pneumoniaeGram-positive0.016 - 0.12[1]
Enterococcus faecalisGram-positive0.5 - 2[1]
Haemophilus influenzaeGram-negative2 - 16[1]
Bacteroides fragilisAnaerobeComparable to clindamycin[2]
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • This compound stock solution of known concentration

  • Positive control (bacterial suspension without antibiotic)

  • Negative control (broth only)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB across the wells of the microtiter plate.

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare this compound Serial Dilutions start->prep_antibiotic prep_inoculum Standardize Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 1: Experimental workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory Activity

Several macrolide antibiotics have demonstrated immunomodulatory and anti-inflammatory properties, independent of their antibacterial effects. This activity is often attributed to the inhibition of pro-inflammatory cytokine production.

Potential Mechanism of Action: Inhibition of NF-κB Signaling

A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Macrolides are thought to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or IκBα degradation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK complex tlr4->ikk Activation ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB (p50/p65) ikba_p P-IκBα ikba->ikba_p nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation proteasome Proteasome ikba_p->proteasome Degradation leucomycin This compound leucomycin->ikk Inhibition dna DNA nfkb_nuc->dna Binding cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) dna->cytokines Transcription

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data: IC50 for Inhibition of Pro-inflammatory Mediators

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of anti-inflammatory activity, it represents the concentration of this compound required to inhibit the production of a pro-inflammatory mediator by 50%. While specific IC50 values for this compound are not available, the following table provides a template for how such data would be presented.

Pro-inflammatory MediatorCell LineIC50 (µM)Reference
Nitric Oxide (NO)RAW 264.7Data not available
TNF-αTHP-1Data not available
IL-6PBMCData not available
IL-1βJ774A.1Data not available
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with the Griess Reagent.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Anticancer Activity

Emerging evidence suggests that some macrolide antibiotics may possess anticancer properties. The proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of autophagy, a cellular process that can promote cancer cell survival.

Quantitative Data: IC50 for Cytotoxicity in Cancer Cell Lines

The cytotoxic effect of a compound on cancer cells is typically quantified by its IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. Specific IC50 values for this compound are not currently published. The table below is a template for presenting such data.

Cancer Cell LineTissue of OriginIC50 (µM)Reference
MCF-7BreastData not available
A549LungData not available
HeLaCervicalData not available
HT-29ColonData not available
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculation: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate_treatment Incubate treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Experimental workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound, as a member of the leucomycin complex of macrolide antibiotics, holds significant promise for a range of bioactivities beyond its primary antibacterial function. While specific quantitative data for this compound is currently limited, the information available for the closely related macrolide josamycin suggests potent antibacterial activity, particularly against Gram-positive bacteria. Furthermore, the known anti-inflammatory and emerging anticancer properties of macrolides indicate that this compound is a valuable candidate for further investigation in these therapeutic areas. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to conduct initial screenings and delve deeper into the mechanisms of action of this promising natural product. Further research is warranted to establish the specific MIC and IC50 values for this compound to fully characterize its therapeutic potential.

References

Leucomycin A8: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucomycin A8 is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. Macrolide antibiotics are a clinically significant class of drugs known for their efficacy against a broad spectrum of bacterial pathogens, particularly Gram-positive organisms. They exert their bacteriostatic effect by inhibiting bacterial protein synthesis. This technical guide provides a detailed overview of the current research on this compound, focusing on its biosynthesis, mechanism of action, antibacterial activity, and the broader context of the leucomycin complex. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Biosynthesis of this compound

The biosynthesis of the leucomycin complex, including this compound, follows the polyketide synthesis pathway. The aglycone core of leucomycin is assembled by a Type I polyketide synthase (PKS) through the condensation of malonyl-CoA subunits. The biosynthesis of the aglycone is initiated with a starter unit, typically derived from a short-chain carboxylic acid. The subsequent elongation steps involve the sequential addition of extender units, followed by reduction and dehydration reactions catalyzed by the various domains of the PKS megaenzyme.

The final structure of the individual leucomycin components is determined by the specific starter and extender units incorporated, as well as by post-PKS modifications, such as glycosylation and acylation. For instance, the availability of precursors like L-valine and L-leucine can direct the biosynthesis towards different leucomycin congeners. While the general biosynthetic pathway for leucomycins is established, the specific enzymatic steps and regulatory mechanisms governing the production of this compound are not yet fully elucidated in the available literature.

The biosynthetic gene cluster for the leucomycin complex in Streptomyces kitasatoensis has been identified and is designated as BGC0002452 in the MIBiG database. This cluster contains the genes encoding the PKS enzymes, glycosyltransferases, and other tailoring enzymes necessary for the synthesis of the various leucomycin components.

Leucomycin_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Propionyl-CoA Propionyl-CoA Propionyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Macrolactone Ring Macrolactone Ring Polyketide Chain->Macrolactone Ring Glycosylation Glycosylation Macrolactone Ring->Glycosylation Acylation Acylation Glycosylation->Acylation This compound This compound Acylation->this compound

Caption: Generalized biosynthetic pathway of this compound.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding occurs at or near the peptidyl transferase center, sterically hindering the progression of the nascent polypeptide chain and leading to premature dissociation of the peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. The binding of leucomycins to the ribosome has been shown to correlate with their antimicrobial activity.[1]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition 50S_subunit->Protein_Synthesis_Inhibition Leads to 30S_subunit 30S Subunit Leucomycin_A8 Leucomycin_A8 Leucomycin_A8->50S_subunit Binds to Bacteriostasis Bacteriostasis Protein_Synthesis_Inhibition->Bacteriostasis

Caption: Mechanism of action of this compound.

Antibacterial Activity

The leucomycin complex exhibits a broad spectrum of activity, primarily against Gram-positive bacteria. While specific quantitative data for this compound is limited in the readily available scientific literature, the activity of the complex and its individual components has been documented. The various leucomycin analogs, including A1, A3, A4, A5, A6, A7, A8, and A9, possess similar antibacterial spectra but may differ in their potency.

Table 1: Antibacterial Spectrum of the Leucomycin Complex

Bacterial GroupActivity
Gram-positive cocciGenerally active
Gram-positive bacilliGenerally active
Gram-negative cocciSome activity
Gram-negative bacilliGenerally resistant
MycoplasmaActive
ChlamydiaActive
RickettsiaActive

Note: This table represents the general activity of the leucomycin complex. Specific MIC values for this compound against a comprehensive panel of organisms are not available in the cited literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

While a specific, detailed protocol for this compound is not provided in the searched literature, a general methodology for determining the MIC of macrolides using the broth microdilution method can be described.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a specified incubation period.

General Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) at a known concentration.

  • Preparation of Microdilution Plates: Serial twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

MIC_Determination_Workflow Start Start Prepare_Antibiotic_Stock Prepare this compound Stock Solution Start->Prepare_Antibiotic_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Antibiotic_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C, 24h) Inoculate_Plate->Incubate_Plate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate_Plate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Resistance Mechanisms

Bacteria can develop resistance to macrolide antibiotics through several mechanisms:

  • Target Site Modification: This is the most common mechanism of macrolide resistance. It involves the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit by an Erm (erythromycin ribosome methylation) methyltransferase. This modification reduces the binding affinity of the macrolide to the ribosome.

  • Drug Efflux: Active efflux pumps can recognize and export macrolides from the bacterial cell, thereby reducing the intracellular concentration of the antibiotic below its effective level.

  • Drug Inactivation: Enzymatic inactivation of macrolides can occur through hydrolysis of the macrolactone ring by esterases or phosphorylation by phosphotransferases.

  • Mutations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L4 and L22 can also confer resistance to macrolides by altering the antibiotic binding site.

Resistance_Mechanisms cluster_cell Bacterial Cell Macrolide_Antibiotic Macrolide_Antibiotic Bacterial_Cell Bacterial_Cell Macrolide_Antibiotic->Bacterial_Cell Target_Site_Modification Target Site Modification (rRNA methylation) Resistance Resistance Target_Site_Modification->Resistance Drug_Efflux Drug Efflux Pumps Drug_Efflux->Resistance Drug_Inactivation Enzymatic Inactivation Drug_Inactivation->Resistance Ribosomal_Protein_Mutation Ribosomal Protein Mutations Ribosomal_Protein_Mutation->Resistance

Caption: Mechanisms of bacterial resistance to macrolides.

Pharmacokinetics and Toxicity

Toxicity data for individual leucomycin components is sparse. Acute toxicity studies (LD50) have been reported for Leucomycin A3 and Leucomycin V in rodents, indicating a relatively low order of acute toxicity. However, a comprehensive toxicity profile for this compound is not available.

Conclusion

This compound is a component of the leucomycin complex of macrolide antibiotics with activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis. While the general characteristics of the leucomycin complex are known, there is a notable lack of specific quantitative data for this compound in the scientific literature regarding its antibacterial potency (MIC values), detailed biosynthetic pathway, pharmacokinetics, and toxicity profile. Further research is required to fully characterize this compound and to evaluate its potential as a therapeutic agent. This technical guide provides a summary of the current state of knowledge and highlights the areas where further investigation is needed to support any future drug development efforts.

References

Methodological & Application

Application Notes and Protocols for Leucomycin A8 in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Leucomycin A8, a macrolide antibiotic, in bacterial cell culture. This document includes its mechanism of action, key applications, and detailed protocols for its use in research and drug development settings.

Introduction

This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] Macrolide antibiotics are a class of protein synthesis inhibitors that are primarily effective against Gram-positive bacteria and some Gram-negative cocci.[2] this compound, like other macrolides, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation step of protein synthesis. This targeted action makes it a valuable tool for various research applications, including the study of antibiotic resistance, bacterial physiology, and as a selection agent in genetic engineering.

Mechanism of Action

This compound belongs to the macrolide class of antibiotics, which are known to inhibit bacterial protein synthesis.[3] The primary target of macrolides is the 23S rRNA component of the 50S ribosomal subunit. By binding to the nascent peptide exit tunnel on the ribosome, this compound physically obstructs the passage of newly synthesized polypeptide chains, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This action effectively halts protein elongation and, consequently, bacterial growth.

Mechanism of Action of this compound.

Applications in Bacterial Cell Culture

  • Antimicrobial Susceptibility Testing: this compound can be used as a reference compound in antimicrobial susceptibility testing (AST) to determine the sensitivity of clinical isolates or to screen for novel resistance mechanisms.

  • Selective Agent: In molecular biology, this compound can be employed as a selective agent to cultivate bacteria that have been genetically modified to carry a resistance gene to this antibiotic.

  • Study of Bacterial Physiology: As a specific inhibitor of protein synthesis, this compound is a valuable tool for investigating various aspects of bacterial physiology, including stress responses and metabolic pathway regulation.

  • Drug Discovery and Development: this compound can be used as a lead compound for the development of new macrolide antibiotics with improved efficacy or a broader spectrum of activity.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for the closely related macrolide, Josamycin, against a range of bacterial species. While specific data for this compound is limited, the activity of Josamycin provides a strong indication of the expected efficacy of this compound.

Bacterial SpeciesTypeJosamycin MIC (mg/L)
Staphylococcus aureusGram-positive> 2
Coagulase-negative staphylococciGram-positive> 2

Note: Data is for Josamycin and serves as a reference for the expected activity of this compound. The MIC values for erythromycin-resistant strains are presented.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurement)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare this compound Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum B->C D Incubate at 37°C C->D E Read Results (Visual or OD600) D->E F Determine MIC E->F

Workflow for MIC Determination.
Protocol 2: Investigating the Effect of this compound on Bacterial Gene Expression

This protocol provides a general framework for studying how sub-inhibitory concentrations of this compound can modulate gene expression in bacteria using quantitative real-time PCR (qRT-PCR).

Materials:

  • This compound

  • Bacterial culture

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix and primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • Culture Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Exposure to this compound:

    • Divide the culture into two flasks. To one, add this compound at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of the predetermined MIC). The other flask will serve as the untreated control.

    • Incubate both cultures for a defined period (e.g., 1-4 hours).

  • RNA Extraction:

    • Harvest the bacterial cells from both treated and untreated cultures.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for the gene(s) of interest and a suitable housekeeping gene for normalization (e.g., 16S rRNA).

  • Data Analysis:

    • Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated sample compared to the untreated control.

A Bacterial Culture (Mid-log phase) B Treat with sub-MIC This compound A->B C Untreated Control A->C D Incubate B->D C->D E Harvest Cells D->E F RNA Extraction E->F G cDNA Synthesis F->G H qRT-PCR G->H I Data Analysis (ΔΔCt) H->I

Gene Expression Analysis Workflow.

Concluding Remarks

This compound is a valuable tool for a wide range of applications in bacterial cell culture. Its specific mechanism of action as a protein synthesis inhibitor makes it particularly useful for fundamental research into bacterial physiology and the mechanisms of antibiotic action and resistance. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental workflows. It is recommended that researchers optimize these protocols for their specific bacterial strains and experimental conditions.

References

Application Notes and Protocol for Leucomycin A8 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A8 is a macrolide antibiotic belonging to the leucomycin complex, produced by Streptomyces kitasatoensis. Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are known for their bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis. Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results.

This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research purposes.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₃₉H₆₃NO₁₅PubChem
Molecular Weight 785.9 g/mol PubChem
Appearance White to off-white solid
Recommended Solvent Dimethyl sulfoxide (DMSO)GlpBio
Solubility in DMSO ≥ 60 mg/mLGlpBio
Recommended Stock Concentration 10 mM (approximately 7.86 mg/mL) or 10 mg/mLInferred from common lab practices and solubility data
Storage Temperature -20°CMultiple Sources

Experimental Protocol: this compound Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile filter pipette tips

  • Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

Procedure
  • Pre-weighing Preparations:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

    • Ensure the analytical balance is calibrated and level.

    • Label sterile microcentrifuge tubes with the compound name, concentration, solvent, and date of preparation.

  • Weighing this compound:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 785.9 g/mol = 7.859 mg

    • Record the exact weight of the this compound.

  • Dissolving this compound:

    • Transfer the weighed this compound powder to the pre-labeled sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration. For the 7.859 mg of this compound, add 1 mL of DMSO to yield a 10 mM stock solution.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Safety Precautions
  • This compound, as part of the leucomycin complex, is harmful if swallowed.

  • Always handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses, during handling and preparation.

  • Wash hands thoroughly after handling the compound.

  • Consult the Safety Data Sheet (SDS) for the specific product for comprehensive safety information.

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

Leucomycin_A8_Stock_Preparation cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage start Start materials Gather Materials: - this compound - DMSO - Tubes, etc. start->materials equilibrate Equilibrate This compound to Room Temp. materials->equilibrate label_tubes Label Aliquot Tubes equilibrate->label_tubes weigh Weigh this compound (e.g., 7.86 mg) label_tubes->weigh add_dmso Add DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for this compound stock solution preparation.

Application Notes and Protocols for the Quantification of Leucomycin A8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of Leucomycin A8, a key component of the leucomycin complex. The protocols herein describe both chromatographic and microbiological approaches, offering options for purity testing, potency determination, and quality control of pharmaceutical formulations.

Introduction

This compound is a macrolide antibiotic with significant antibacterial activity. Accurate and precise quantification of this specific component is crucial for ensuring the efficacy and safety of leucomycin-containing drug products. This application note details two distinct and robust methods for the quantification of this compound: a high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method for specific quantification and a microbiological agar diffusion assay for determining biological potency.

Chromatographic Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This method provides a highly selective and sensitive approach for the separation and quantification of this compound from other related components in the leucomycin complex.

Experimental Protocol

1. Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 leucomycin tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of leucomycin and transfer it to a 100 mL volumetric flask.[1][2]

  • Add approximately 70 mL of a mixture of methanol and water (50:50, v/v) and sonicate for 30 minutes to dissolve the active pharmaceutical ingredient.[1][3]

  • Allow the solution to cool to room temperature and dilute to volume with the methanol/water mixture.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[4]

2. HPLC-MS/MS System and Conditions

ParameterSpecification
HPLC System Agilent 1200 series or equivalent
Column Diamonsil C18 (5 µm, 4.6 x 250 mm) or equivalent[5]
Mobile Phase A: 0.1 mol/L Ammonium Acetate in WaterB: Acetonitrile[5]
Gradient 65% B (Isocratic)[5]
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Ionization Mode Positive[5]
MRM Transitions To be determined by direct infusion of a this compound standard. Precursor ion will be [M+H]⁺.
Cone Voltage To be optimized for this compound

3. Standard Preparation

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Quantification

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the sample preparation by interpolating its peak area from the calibration curve.

Method Validation Summary

The following table summarizes typical validation parameters for similar leucomycin analyses, which should be established for this compound specifically during method validation.[6][7]

ParameterTypical Specification
Linearity (R²) > 0.999[7]
Limit of Detection (LOD) 0.3 µg/mL[6]
Limit of Quantification (LOQ) 0.5 µg/mL[6]
Accuracy (Recovery) 92.9% – 101.5%[6]
Precision (RSD%) < 2.0%[6]

Experimental Workflow: HPLC-MS/MS Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh and Dissolve Leucomycin Tablets Filter_Sample Filter Sample Extract Sample->Filter_Sample Standard Prepare this compound Standard Curve Filter_Standard Filter Standard Solutions Standard->Filter_Standard HPLC HPLC Separation (C18 Column) Filter_Sample->HPLC Inject Filter_Standard->HPLC Inject MS MS/MS Detection (MRM Mode) HPLC->MS Integration Peak Integration and Area Calculation MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Microbio_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results Culture Prepare Inoculum (Micrococcus luteus) Inoculate Inoculate Seed Layer Culture->Inoculate Media Prepare Agar Plates (Base and Seed Layers) Media->Inoculate Solutions Prepare Standard and Sample Solutions Fill Fill Cylinders with Solutions Solutions->Fill Cylinders Place Cylinders on Agar Inoculate->Cylinders Cylinders->Fill Incubate Incubate Plates Fill->Incubate Measure Measure Zones of Inhibition Incubate->Measure Calculate Calculate Potency from Standard Curve Measure->Calculate Method_Comparison cluster_hplc HPLC-MS/MS cluster_microbio Microbiological Assay Specificity High Specificity (Isomer Separation) Sensitivity High Sensitivity (Low LOD/LOQ) Time_HPLC Rapid Analysis Time Cost_HPLC Higher Instrument Cost Potency Measures Biological Activity Cost_Micro Lower Instrument Cost Time_Micro Longer Incubation Time Variability Higher Inherent Variability LeucomycinA8 This compound Quantification LeucomycinA8->Specificity Requires Specificity LeucomycinA8->Potency Requires Potency Determination

References

Application Notes and Protocols: Leucomycin A8 as a Tool for Studying Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A8, a member of the 16-membered ring macrolide antibiotic family, serves as a potent and specific inhibitor of bacterial protein synthesis. Its mechanism of action, targeting the bacterial ribosome, makes it an invaluable tool for researchers studying the intricacies of translation, ribosome function, and for the development of novel antimicrobial agents. These application notes provide a comprehensive overview of this compound's mechanism, its use in key experimental protocols, and its effects on cellular signaling pathways.

Mechanism of Action

This compound inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome. By physically obstructing the NPET, this compound prevents the elongation of the polypeptide chain, leading to a premature termination of translation.

Some studies on related macrolides suggest a more nuanced mechanism than simple steric hindrance. It is proposed that these antibiotics can also stimulate the dissociation of peptidyl-tRNA from the ribosome, particularly for short, nascent peptides. This leads to the accumulation of incomplete protein fragments and a depletion of functional tRNA molecules within the cell, further contributing to the cessation of protein synthesis.

Data Presentation: Quantitative Analysis of Protein Synthesis Inhibition

While specific IC50 and Kd values for this compound are not extensively reported in publicly available literature, data from closely related 16-membered macrolides, such as Josamycin, provide a strong indication of its potency.

Parameter Value Compound System Reference
Dissociation Constant (Kd) 5.5 nMJosamycinE. coli ribosomes[1]
IC50 (Protein Synthesis) 12.3 µMJosamycinBovine mitochondrial translation system[2]
Minimum Inhibitory Concentration (MIC) Varies by bacterial strainLeucomycinsVarious bacteriaGeneral literature

Note: The provided data for Josamycin should be considered as an estimate for this compound's activity due to their structural similarity. Researchers are encouraged to determine the specific IC50 and MIC values for this compound in their experimental systems.

Experimental Protocols

In Vitro Translation Assay

This protocol allows for the direct measurement of protein synthesis inhibition by this compound in a cell-free system. A common method involves the use of a luciferase reporter gene.

Objective: To determine the IC50 of this compound for protein synthesis inhibition.

Materials:

  • E. coli S30 extract system for in vitro translation

  • Plasmid DNA encoding luciferase

  • This compound stock solution (in a suitable solvent like DMSO)

  • Luciferase assay reagent

  • Luminometer

  • Nuclease-free water

Procedure:

  • Prepare the In Vitro Translation Reaction: In a microcentrifuge tube, combine the E. coli S30 extract, amino acid mixture, energy source, and buffer according to the manufacturer's instructions.

  • Add this compound: Prepare a serial dilution of this compound. Add the desired final concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., another known protein synthesis inhibitor).

  • Initiate Translation: Add the luciferase plasmid DNA to each reaction tube to initiate transcription and translation.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Measure Luciferase Activity: Add the luciferase assay reagent to each tube and measure the luminescence using a luminometer.

  • Data Analysis: Plot the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Ribosome Profiling

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. Using this compound in this protocol can help to identify specific sites of ribosome stalling induced by the antibiotic.

Objective: To map the ribosome occupancy on mRNAs in the presence of this compound.

Materials:

  • Bacterial cell culture

  • This compound

  • Lysis buffer

  • RNase I

  • Sucrose gradient ultracentrifugation equipment

  • RNA purification kits

  • Library preparation kit for next-generation sequencing

  • Next-generation sequencer

Procedure:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat the culture with a specific concentration of this compound for a short period to arrest translation. An untreated culture should be processed in parallel as a control.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing translation inhibitors (e.g., chloramphenicol) to keep the ribosomes attached to the mRNA.

  • Nuclease Digestion: Treat the lysate with RNase I to digest the mRNA that is not protected by the ribosomes.

  • Monosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient ultracentrifugation.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

  • Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints and sequence them using a next-generation sequencer.

  • Data Analysis: Align the sequencing reads to the bacterial genome to determine the ribosome occupancy at a codon-level resolution. Analyze the data to identify specific sites of ribosome stalling induced by this compound.

Ribosome Binding Assay

This assay can be used to determine the binding affinity (Kd) of this compound to the bacterial ribosome.

Objective: To quantify the binding of this compound to the 50S ribosomal subunit.

Materials:

  • Purified 50S ribosomal subunits from a bacterial source

  • Radiolabeled or fluorescently labeled this compound

  • Binding buffer

  • Nitrocellulose membranes

  • Scintillation counter or fluorescence detector

Procedure:

  • Binding Reaction: Incubate a constant concentration of purified 50S ribosomal subunits with increasing concentrations of labeled this compound in a binding buffer.

  • Filtration: After reaching equilibrium, filter the reaction mixture through a nitrocellulose membrane. The ribosomes and any bound this compound will be retained on the membrane.

  • Washing: Wash the membrane with a cold binding buffer to remove any unbound this compound.

  • Quantification: Quantify the amount of labeled this compound bound to the ribosomes on the membrane using a scintillation counter (for radiolabeled) or a fluorescence detector (for fluorescently labeled).

  • Data Analysis: Plot the amount of bound this compound as a function of its concentration. Fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The inhibition of protein synthesis by this compound can have downstream effects on various cellular signaling pathways. Macrolide antibiotics have been shown to possess immunomodulatory effects, which are, in part, mediated through the modulation of key signaling cascades.

LeucomycinA8_Mechanism LeucomycinA8 This compound Ribosome50S Bacterial 50S Ribosomal Subunit LeucomycinA8->Ribosome50S Binds to Inhibition Inhibition LeucomycinA8->Inhibition Leads to NPET Nascent Peptide Exit Tunnel Ribosome50S->NPET Contains ProteinSynthesis Protein Synthesis NPET->ProteinSynthesis Essential for Inhibition->ProteinSynthesis

Caption: Mechanism of this compound action on the bacterial ribosome.

InVitro_Translation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReactionMix Prepare In Vitro Translation Mix AddInhibitor Add this compound to Reactions ReactionMix->AddInhibitor LeucomycinDilution Prepare this compound Serial Dilutions LeucomycinDilution->AddInhibitor Initiate Initiate with Luciferase DNA AddInhibitor->Initiate Incubate Incubate at 37°C Initiate->Incubate MeasureLuminescence Measure Luminescence Incubate->MeasureLuminescence PlotData Plot Dose-Response Curve MeasureLuminescence->PlotData CalculateIC50 Calculate IC50 PlotData->CalculateIC50

Caption: Workflow for an in vitro translation inhibition assay.

Signaling_Pathway_Effect LeucomycinA8 This compound ProteinSynthesisInhibition Protein Synthesis Inhibition LeucomycinA8->ProteinSynthesisInhibition MAPK_ERK MAPK/ERK Pathway LeucomycinA8->MAPK_ERK Inhibits NFkB NF-κB Pathway LeucomycinA8->NFkB Inhibits ReducedProinflammatoryCytokines Reduced Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) ProteinSynthesisInhibition->ReducedProinflammatoryCytokines Immunomodulation Immunomodulatory Effects ReducedProinflammatoryCytokines->Immunomodulation MAPK_ERK->ReducedProinflammatoryCytokines NFkB->ReducedProinflammatoryCytokines

Caption: Potential downstream effects of this compound on cellular signaling.

Conclusion

This compound is a valuable molecular probe for investigating the mechanisms of bacterial protein synthesis. Its specific mode of action allows for detailed studies of ribosome function, nascent peptide chain elongation, and the consequences of translation inhibition on bacterial physiology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of this fundamental biological process and aiding in the development of new therapeutic strategies.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Leucomycin A8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A8 is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis.[1] Macrolides are a class of bacteriostatic agents that inhibit protein synthesis in susceptible bacteria by reversibly binding to the 50S ribosomal subunit.[2] This action prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.[2] Leucomycin and its components, including this compound, are known to be effective primarily against Gram-positive bacteria.[1][3]

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] Accurate determination of the MIC is crucial for assessing the potency of new antimicrobial compounds, monitoring the development of resistance, and establishing effective therapeutic dosages.

These application notes provide detailed protocols for determining the MIC of this compound using the standardized broth microdilution and agar dilution methods, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: In Vitro Antibacterial Activity of Leucomycin (Kitasamycin)

While specific high-quality, consolidated MIC data for this compound is not extensively available in recent literature, the following table summarizes the reported in vitro activity of the closely related macrolide, Josamycin (also known as Leucomycin A3), against various Gram-positive cocci. This data can serve as a preliminary guide for expected MIC ranges. It is important to note that the activity of individual leucomycin components can vary.

Bacterial SpeciesNumber of IsolatesJosamycin MIC Range (µg/mL)Josamycin MIC₅₀ (µg/mL)Josamycin MIC₉₀ (µg/mL)
Staphylococcus aureus25Not ReportedNot ReportedNot Reported
Staphylococcus epidermidis25Not ReportedNot ReportedNot Reported
Streptococcus pneumoniae25Not ReportedNot ReportedNot Reported
Nonenterococcal hemolytic streptococci25Not ReportedNot ReportedNot Reported
Enterococci25Not ReportedNot ReportedNot Reported

Data derived from a comparative study of Josamycin against various Gram-positive cocci. The study indicated that Josamycin's activity was comparable to erythromycin and clindamycin against pneumococci, streptococci, and staphylococci.[5]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the antimicrobial stock solution is critical for accurate MIC determination.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (100%)

  • Sterile, nuclease-free conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vortex mixer

Procedure:

  • Solvent Selection: this compound has limited water solubility and should be dissolved in an organic solvent.[1] DMSO or ethanol are suitable choices.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolution:

    • Aseptically transfer the weighed this compound powder to a sterile conical tube.

    • Add a small volume of the chosen solvent (DMSO or ethanol) to the tube.

    • Vortex thoroughly until the powder is completely dissolved. It may be necessary to gently warm the solution to 37°C to aid dissolution.

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 1280 µg/mL or higher) by diluting the dissolved this compound with sterile CAMHB. This allows for subsequent serial dilutions.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or lower. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Materials:

  • This compound stock solution

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile multichannel pipettes and reservoirs

  • Plate incubator (35°C ± 2°C)

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™)

Procedure:

  • Plate Preparation:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.

    • Discard the final 50 µL from the tenth column. This will create a range of this compound concentrations.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate for 18-24 hours.

    • Adjust the turbidity of the suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to all wells from column 1 to 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Agar Dilution Method

This method is considered a reference standard and involves incorporating the antibiotic into an agar medium.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) (maintained at 45-50°C)

  • Sterile petri dishes (100 mm)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Inoculum replicating device (e.g., Steers replicator)

  • Quality control (QC) bacterial strains

Procedure:

  • Plate Preparation:

    • Prepare a series of 2-fold dilutions of the this compound stock solution in a suitable sterile diluent.

    • For each concentration, add 1 mL of the antibiotic dilution to 19 mL of molten MHA (a 1:20 dilution). Mix gently but thoroughly by inverting the tube several times, avoiding air bubbles.

    • Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify on a level surface.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspension. The final inoculum spot should contain approximately 10⁴ CFU.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria, including the presence of a single colony or a faint haze.

Quality Control

Adherence to a rigorous quality control program is essential for the accuracy and reproducibility of MIC testing.

  • Reference Strains: CLSI-recommended QC strains should be tested concurrently with the experimental isolates. For a macrolide like this compound, appropriate strains include:

    • Staphylococcus aureus ATCC® 29213™

    • Enterococcus faecalis ATCC® 29212™

    • Streptococcus pneumoniae ATCC® 49619™

    • Haemophilus influenzae ATCC® 49247™

  • Expected Ranges: The resulting MICs for the QC strains must fall within the established acceptable ranges for the specific testing method used.

  • Purity Checks: Subculture the inocula to an appropriate agar medium to check for purity.

  • Growth and Sterility Controls: Ensure robust growth in the growth control wells/plate and no growth in the sterility control wells/plate.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_methods MIC Determination Methods cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_results Results & Analysis A Prepare this compound Stock Solution D Perform Serial Dilution in 96-well Plate A->D H Incorporate this compound into Molten Agar A->H B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate Wells B->E J Spot Inoculate Plates B->J C Prepare Quality Control (QC) Strains C->E C->J D->E F Incubate Plate (16-20h at 35°C) E->F G Read MIC (Lowest concentration with no visible growth) F->G M Validate with QC Results G->M I Pour Plates and Allow to Solidify H->I I->J K Incubate Plates (16-20h at 35°C) J->K L Read MIC (Lowest concentration inhibiting growth) K->L L->M N Report MIC Value (µg/mL) M->N

Caption: Experimental workflow for determining the MIC of this compound.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome ribo_50s 50S Subunit exit_tunnel Nascent Peptide Exit Tunnel (NPET) ribo_30s 30S Subunit inhibition Inhibition of Translocation exit_tunnel->inhibition Blockage leucomycin This compound (Macrolide) leucomycin->ribo_50s Binds near NPET trna tRNA trna->ribo_50s Dissociation prevented protein Growing Polypeptide Chain protein->exit_tunnel Passes through synthesis_block Protein Synthesis Blocked inhibition->synthesis_block

Caption: Mechanism of action of this compound on the bacterial ribosome.

References

Application Notes and Protocols for Experimental Use of Leucomycin A8 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant gap in research regarding the experimental use of Leucomycin A8 in mouse models. To date, no specific preclinical studies detailing the administration, efficacy, or toxicity of this compound in murine models have been published.

This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis. While the antibacterial properties of the leucomycin complex are established, the in vivo experimental data for the specific A8 component is not available in the public domain.

For researchers interested in designing preclinical mouse model studies for novel macrolide antibiotics like this compound, this document provides a generalized framework and protocols adapted from studies on similar macrolide compounds, such as clarithromycin and josamycin, which have been investigated in mouse models for their potential anti-cancer and anti-inflammatory effects.

Note: The following protocols are illustrative and would require significant adaptation and optimization for this compound.

Table 1: Hypothetical Dosing and Efficacy of a Macrolide Antibiotic in a Xenograft Mouse Model

ParameterVehicle ControlLow Dose (e.g., 25 mg/kg)High Dose (e.g., 50 mg/kg)
Administration Route Oral GavageOral GavageOral Gavage
Frequency DailyDailyDaily
Treatment Duration 21 days21 days21 days
Initial Tumor Volume (mm³) 100 ± 15100 ± 14101 ± 16
Final Tumor Volume (mm³) 1500 ± 250950 ± 180600 ± 120
Tumor Growth Inhibition (%) N/A36.7%60.0%
Body Weight Change (%) +5% ± 2%+4% ± 3%-2% ± 4%
Survival Rate (%) 100%100%90%

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure to assess the anti-tumor activity of a macrolide antibiotic in immunodeficient mice bearing human tumor xenografts.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., colorectal, lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Six-to-eight-week-old immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.
  • Mice are acclimated for at least one week before the experiment.

2. Tumor Implantation:

  • Harvest cancer cells during the logarithmic growth phase.
  • Resuspend cells in a sterile, serum-free medium or Matrigel.
  • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse.

3. Treatment Protocol:

  • Monitor tumor growth using calipers.
  • When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
  • Prepare the macrolide compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer the compound or vehicle control daily via oral gavage.

4. Data Collection and Analysis:

  • Measure tumor volume and body weight 2-3 times per week.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Analyze tumor tissues for relevant biomarkers (e.g., proliferation markers like Ki-67, apoptotic markers like cleaved caspase-3) via immunohistochemistry or Western blot.

Experimental Workflow for Xenograft Study

xenograft_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Cancer Cells tumor_implantation Implant Tumor Cells cell_culture->tumor_implantation animal_acclimation Acclimate Mice animal_acclimation->tumor_implantation randomization Randomize Mice tumor_implantation->randomization treatment Administer Treatment randomization->treatment monitoring Monitor Tumor Growth & Weight treatment->monitoring euthanasia Euthanize & Excise Tumors monitoring->euthanasia tissue_analysis Analyze Tissue Samples euthanasia->tissue_analysis data_analysis Statistical Analysis tissue_analysis->data_analysis

Caption: Workflow for evaluating anti-tumor efficacy in a mouse xenograft model.

Protocol 2: Investigation of Signaling Pathway Modulation

This protocol describes how to investigate the molecular mechanisms of a macrolide antibiotic's action on cellular signaling pathways in tumor tissue.

1. Sample Preparation:

  • Excise tumors from treated and control mice as described in Protocol 1.
  • Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.
  • Fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry.

2. Western Blot Analysis:

  • Homogenize frozen tumor tissue and extract total protein.
  • Determine protein concentration using a BCA assay.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against proteins in relevant signaling pathways (e.g., Akt, mTOR, ERK).
  • Use an appropriate secondary antibody and visualize with a chemiluminescence detection system.

3. Immunohistochemistry (IHC):

  • Embed formalin-fixed tissues in paraffin and section.
  • Deparaffinize and rehydrate tissue sections.
  • Perform antigen retrieval.
  • Incubate with primary antibodies against target proteins.
  • Apply a secondary antibody and a detection system (e.g., DAB).
  • Counterstain with hematoxylin and mount.
  • Analyze slides under a microscope to assess protein expression and localization.

Hypothetical Signaling Pathway Affected by a Macrolide

signaling_pathway cluster_cancer Potential Anti-Cancer Effects Macrolide Macrolide Antibiotic Ribosome Bacterial Ribosome (50S Subunit) Macrolide->Ribosome Inhibits Autophagy Autophagy Inhibition Macrolide->Autophagy May inhibit Apoptosis Apoptosis Induction Macrolide->Apoptosis May induce Protein_Syn Protein Synthesis Ribosome->Protein_Syn Mediates Cell_Growth Bacterial Cell Growth Protein_Syn->Cell_Growth Leads to Tumor_Growth Tumor Growth Inhibition Autophagy->Tumor_Growth Contributes to Apoptosis->Tumor_Growth Contributes to

Caption: Potential mechanisms of action for a macrolide antibiotic.

Application Notes and Protocols for Controlling Mycoplasma Contamination with Leucomycin A8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and often undetected issue in cell culture, capable of altering cellular physiology, metabolism, and growth characteristics, thereby compromising experimental results and the integrity of research data.[1] These small, wall-less bacteria are resistant to many common antibiotics, such as penicillin and streptomycin, that target cell wall synthesis.[1] Macrolide antibiotics, which inhibit protein synthesis by binding to the bacterial 50S ribosomal subunit, are an effective class of compounds for eliminating mycoplasma from cell cultures.[2] Leucomycin A8, a member of the macrolide family, has demonstrated activity against various mycoplasma strains.[3]

These application notes provide a detailed protocol for the use of this compound in the eradication of mycoplasma contamination in cell cultures. The provided methodologies are based on established principles for using macrolide antibiotics for mycoplasma control and should be adapted as a starting point for developing cell line-specific protocols.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its anti-mycoplasmal effect by inhibiting protein synthesis. It binds to the 50S subunit of the mycoplasma ribosome, interfering with peptide chain elongation and ultimately leading to the cessation of protein production and cell death.[2]

Mechanism of Action of this compound against Mycoplasma Leucomycin_A8 This compound Mycoplasma_Ribosome Mycoplasma 50S Ribosomal Subunit Leucomycin_A8->Mycoplasma_Ribosome Binds to Protein_Synthesis Protein Synthesis Mycoplasma_Ribosome->Protein_Synthesis Inhibits Cell_Death Mycoplasma Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of this compound action on mycoplasma.

Data Presentation

Table 1: Comparative Efficacy of Antibiotics Against Mycoplasma
Antibiotic ClassExamplesMechanism of ActionTypical ConcentrationTreatment DurationEfficacy RateReference
Macrolides This compound (proposed) , Tylosin, Tiamulin (in BM-Cyclin)Inhibit protein synthesis (50S ribosome)10 - 250 µg/mL1 - 3 weeksVaries[2][4]
FluoroquinolonesCiprofloxacin, Enrofloxacin (Baytril)Inhibit DNA gyrase10 - 25 µg/mL2 weeks71% - 86%[5][6]
TetracyclinesMinocycline (in BM-Cyclin), DoxycyclineInhibit protein synthesis (30S ribosome)5 - 10 µg/mL3 weeks (alternating)High (in combination)[5][6]
PleuromutilinsTiamulin (in BM-Cyclin)Inhibit protein synthesis (50S ribosome)10 µg/mL3 weeks (alternating)High (in combination)[5]
CombinationPlasmocin™ (macrolide + quinolone)Multiple25 µg/mL2 weeks78% - 84%[7][8]

Note: The efficacy of this compound is yet to be extensively quantified and is proposed based on the general effectiveness of macrolides.

Table 2: Proposed Treatment Protocol for this compound
ParameterRecommendation
Working Concentration 10 - 50 µg/mL (start with 10 µg/mL)
Stock Solution Preparation Prepare a 10 mg/mL stock in a suitable solvent (e.g., DMSO or Ethanol). Sterilize by filtration (0.22 µm filter). Store at -20°C.
Treatment Duration 2 - 3 weeks
Media Changes Every 2-3 days with fresh medium containing this compound.
Post-Treatment Culture Culture cells for at least 2 weeks without any antibiotics.
Mycoplasma Testing Test before treatment, immediately after treatment, and after the 2-week antibiotic-free period.

Experimental Protocols

Mycoplasma Detection

It is crucial to test for mycoplasma contamination before and after treatment to confirm the efficacy of the elimination procedure. Common detection methods include:

  • PCR-Based Assays: Highly sensitive and specific for mycoplasma DNA.[8]

  • DNA Staining (e.g., Hoechst 33258): A fluorescent dye that binds to DNA, revealing extranuclear fluorescence characteristic of mycoplasma.

  • Culture Method: Culturing samples on specific mycoplasma agar to observe characteristic "fried-egg" colonies. This is considered a gold standard but is time-consuming.[1]

Protocol for Mycoplasma Elimination using this compound

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Mycoplasma-contaminated cell culture

  • This compound

  • Appropriate cell culture medium and supplements

  • Sterile, nuclease-free water or appropriate solvent for stock solution

  • Sterile filtration units (0.22 µm)

  • Mycoplasma detection kit (PCR-based recommended)

Procedure:

  • Confirm Mycoplasma Contamination: Test your cell culture for mycoplasma using a reliable detection method.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO or Ethanol) to a stock concentration of 10 mg/mL.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Initiate Treatment:

    • Thaw a vial of the contaminated cell line.

    • Culture the cells in their standard growth medium supplemented with a starting concentration of 10 µg/mL this compound.

    • It is advisable to culture cells at a slightly higher density than usual to mitigate potential cytotoxic effects of the antibiotic.[7]

  • Maintain Treatment:

    • Replace the culture medium with fresh medium containing this compound every 2-3 days.

    • If subculturing is required, continue to include this compound in the fresh medium at the same concentration.

    • Continue this treatment for a total of 2-3 weeks.

  • Post-Treatment Recovery and Verification:

    • After the treatment period, culture the cells for a minimum of 2 weeks in antibiotic-free medium. This allows any remaining, non-dividing mycoplasma to potentially re-emerge.[9]

    • At the end of the 2-week recovery period, re-test the cell culture for mycoplasma contamination using the same method as in Step 1.

    • It is also recommended to perform a second test 2-4 weeks later to ensure complete eradication.

  • Cryopreservation: Once the cell line is confirmed to be mycoplasma-free, expand the culture and prepare a new, clean cell bank.

Mycoplasma Elimination Workflow Start Start: Contaminated Cell Culture Test1 Test for Mycoplasma Start->Test1 Treat Treat with this compound (2-3 weeks) Test1->Treat Culture_No_Ab Culture without Antibiotics (≥2 weeks) Treat->Culture_No_Ab Test2 Re-test for Mycoplasma Culture_No_Ab->Test2 Negative Negative Result Test2->Negative Clean Positive Positive Result Test2->Positive Still Contaminated Expand Expand and Cryopreserve Clean Culture Negative->Expand Discard Discard Culture or Re-treat Positive->Discard

Caption: Workflow for mycoplasma elimination and verification.

Cytotoxicity Assay (Optional but Recommended)

It is important to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Procedure:

  • Plate your cells at a known density in a 96-well plate.

  • Prepare a serial dilution of this compound in your standard culture medium (e.g., from 1 µg/mL to 100 µg/mL).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and an untreated control.

  • Incubate for a period equivalent to your subculture interval (e.g., 48-72 hours).

  • Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo®.

  • Determine the highest concentration of this compound that does not significantly reduce cell viability. This concentration can be used as the upper limit for your treatment protocol.

Table 3: Cytotoxicity of Macrolide Antibiotics on Mammalian Cells
MacrolideCell Line(s)Observed EffectConcentrationReference
Various MacrolidesPrimary Human Osteoblasts20% inhibition of proliferation20 - 40 µg/mL[10]
TilmicosinFeline Embryonal (FE) cellsSignificant decrease in viability100 - 150 µg/mL[11]
TylosinFeline Embryonal (FE) cellsSignificant decrease in viability1000 µg/mL[11]
SpiramycinBHK 21 cellsSignificant decrease in viability150 µg/mL[12]

This table provides a general reference for the potential cytotoxicity of macrolides. The specific cytotoxicity of this compound on your cell line should be determined empirically.

Troubleshooting

Troubleshooting Mycoplasma Treatment Contamination_Persists Contamination Persists After Treatment? Increase_Conc Increase this compound Concentration (within non-toxic limits) Contamination_Persists->Increase_Conc Yes High_Toxicity High Cell Toxicity Observed? Contamination_Persists->High_Toxicity No Extend_Duration Extend Treatment Duration Increase_Conc->Extend_Duration Still persists Combination_Tx Consider Combination Therapy (e.g., with a fluoroquinolone) Extend_Duration->Combination_Tx Still persists Check_Resistance Mycoplasma Strain May Be Resistant Combination_Tx->Check_Resistance Still persists Decrease_Conc Decrease this compound Concentration High_Toxicity->Decrease_Conc Yes Check_Solvent_Toxicity Check for Solvent Toxicity Decrease_Conc->Check_Solvent_Toxicity Optimize_Culture_Conditions Optimize Culture Conditions (e.g., higher serum) Check_Solvent_Toxicity->Optimize_Culture_Conditions

Caption: Decision tree for troubleshooting common issues.

Conclusion

This compound presents a promising option for the control and elimination of mycoplasma contamination in cell cultures. As with any anti-mycoplasma treatment, it is essential to confirm contamination before use, optimize the treatment protocol for the specific cell line, and rigorously test for eradication post-treatment. By following these guidelines, researchers can effectively manage mycoplasma contamination and ensure the reliability and reproducibility of their results.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Leucomycin A8 Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of Leucomycin A8. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound, a component of the Kitasamycin macrolide antibiotic complex, is characterized by its limited solubility in water.[1][2] Quantitative data indicates that the aqueous solubility of Leucomycin is less than 0.1 mg/mL.[3] Kitasamycin, the complex containing this compound, is described as "practically insoluble in water".[4] For comparison, other macrolide antibiotics also exhibit a range of low aqueous solubilities (see Table 1).

Q2: How does pH affect the solubility of this compound?

Q3: What are the recommended organic solvents for dissolving this compound?

This compound is soluble in a variety of organic solvents. These include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2]

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

Possible Causes and Solutions:

  • Insufficient Solvent Polarity: this compound is a hydrophobic molecule and requires a less polar environment to dissolve.

    • Solution 1: Co-solvents. The use of water-miscible organic solvents, known as co-solvents, can significantly enhance the solubility of this compound. A mixture of DMSO, PEG300, and Tween-80 in saline has been shown to be effective.

    • Solution 2: Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.

  • pH of the Aqueous Solution: The solubility of macrolide antibiotics can be highly dependent on the pH of the solution.

    • Solution: pH Adjustment. Attempt to lower the pH of your aqueous buffer. Since macrolides are often more soluble in acidic conditions, a slight decrease in pH might improve the solubility of this compound. However, the stability of the compound at different pH values should also be considered.[8]

  • Precipitation upon Dilution: A common issue is the precipitation of the compound when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

    • Solution: Gradual Addition and Vigorous Mixing. Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to prevent localized high concentrations that lead to precipitation.

    • Solution: Use of Surfactants. Including a small amount of a biocompatible surfactant, such as Tween-80, in the aqueous buffer can help to stabilize the dissolved this compound and prevent precipitation.

Quantitative Data Summary

Table 1: Aqueous Solubility of Various Macrolide Antibiotics

Macrolide AntibioticAqueous SolubilityReference(s)
Leucomycin (Kitasamycin) < 0.1 mg/mL (insoluble)[3]
Josamycin ~0.3 mg/mL (in 1:2 ethanol:PBS, pH 7.2)[9][10]
Erythromycin ~2 mg/mL[11][12]
Clarithromycin Practically insoluble; ~0.5 mg/mL (in 1:1 ethanol:PBS, pH 7.2)[13]
Roxithromycin ~18 µg/mL[14][15]

Experimental Protocols

Protocol 1: Preparation of a Clear Solution using Co-solvents

This protocol aims to achieve a clear solution of Leucomycin at a concentration of up to 2.5 mg/mL.[16]

Materials:

  • Leucomycin (Josamycin)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of Leucomycin in DMSO at a concentration of 25.0 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

Protocol 2: Preparation of a Suspended Solution using Cyclodextrin

This protocol is designed to prepare a suspended solution of Leucomycin at a concentration of 2.5 mg/mL, suitable for oral and intraperitoneal injections.[16]

Materials:

  • Leucomycin (Josamycin)

  • Dimethyl sulfoxide (DMSO)

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

Procedure:

  • Prepare a stock solution of Leucomycin in DMSO at a concentration of 25.0 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

  • Mix the solution thoroughly. The use of sonication may be required to achieve a uniform suspension.

Protocol 3: Solid Dispersion by Solvent Evaporation Method

Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing them in a hydrophilic carrier. This is a general method that can be adapted for this compound.[17][18]

Materials:

  • This compound

  • A suitable hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30)

  • A suitable organic solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve both this compound and the hydrophilic carrier in the chosen organic solvent. The drug-to-carrier ratio may need to be optimized (e.g., 1:1, 1:5, 1:10 by weight).

  • Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid mass is then further dried in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion can be ground and sieved to obtain a fine powder with improved dissolution characteristics.

Protocol 4: Cyclodextrin Inclusion Complexation by Co-precipitation

This method involves the formation of an inclusion complex between this compound and a cyclodextrin, which can enhance its aqueous solubility.[19]

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Organic solvent (e.g., ethanol)

  • Water

Procedure:

  • Dissolve this compound in a minimal amount of the organic solvent.

  • In a separate container, dissolve the cyclodextrin in water. The molar ratio of drug to cyclodextrin should be optimized (e.g., 1:1, 1:2).

  • Slowly add the this compound solution to the aqueous cyclodextrin solution with constant stirring.

  • Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.

  • The resulting solution can be freeze-dried (lyophilized) to obtain a solid powder of the inclusion complex.

Visualizations

experimental_workflow cluster_dissolution Solubility Enhancement Strategy Leucomycin_A8 This compound Powder Co_Solvent Co-solvent Method (DMSO, PEG300, Tween-80) Leucomycin_A8->Co_Solvent Cyclodextrin Cyclodextrin Complexation (SBE-β-CD) Leucomycin_A8->Cyclodextrin Solid_Dispersion Solid Dispersion (e.g., with PEG 6000) Leucomycin_A8->Solid_Dispersion Aqueous_Solution Aqueous Solution of this compound Co_Solvent->Aqueous_Solution Cyclodextrin->Aqueous_Solution Solid_Dispersion->Aqueous_Solution

Caption: Workflow for improving this compound solubility.

troubleshooting_logic Start This compound not dissolving in aqueous buffer Check_pH Is the pH of the buffer acidic? Start->Check_pH Adjust_pH Lower the pH of the buffer Check_pH->Adjust_pH No Use_Cosolvent Add a co-solvent (e.g., DMSO, PEG300) Check_pH->Use_Cosolvent Yes Success Solubility Improved Adjust_pH->Success Use_Cyclodextrin Use a cyclodextrin (e.g., SBE-β-CD) Use_Cosolvent->Use_Cyclodextrin Still issues Use_Cosolvent->Success Effective Use_Cyclodextrin->Success

Caption: Troubleshooting logic for this compound dissolution.

References

Navigating the Stability of Leucomycin A8: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of Leucomycin A8 in various solvents. Understanding the stability profile of an active pharmaceutical ingredient (API) like this compound is critical for developing robust formulations, ensuring accurate experimental results, and meeting regulatory requirements. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Troubleshooting Guide: Common Issues in this compound Stability Studies

Researchers may encounter several challenges during the stability testing of this compound. This guide provides solutions to common problems.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or irreproducible analytical results (e.g., varying peak areas in HPLC). 1. Instrumental drift: Fluctuations in detector lamp intensity, pump flow rate, or column temperature. 2. Improper sample preparation: Inaccurate dilutions, incomplete dissolution, or sample degradation prior to analysis. 3. Mobile phase variability: Inconsistent composition, inadequate degassing leading to bubble formation.1. System Suitability Testing: Before each analytical run, perform system suitability tests (e.g., inject a standard solution multiple times) to ensure the HPLC system is performing within acceptable limits for precision and reproducibility. 2. Standard Operating Procedures (SOPs): Develop and strictly adhere to SOPs for sample preparation. Use calibrated pipettes and ensure complete dissolution of this compound. Analyze samples promptly after preparation or store them under validated conditions (e.g., refrigerated or frozen) to minimize degradation. 3. Mobile Phase Preparation: Prepare fresh mobile phase for each run. Ensure all components are accurately measured and thoroughly mixed. Degas the mobile phase using an inline degasser or by sonication/vacuum filtration.
Appearance of unexpected peaks in the chromatogram. 1. Degradation of this compound: The new peaks are likely degradation products formed due to instability in the chosen solvent or under the experimental conditions (e.g., temperature, light exposure). 2. Contamination: Impurities from solvents, glassware, or the sample matrix. 3. Carryover from previous injections. 1. Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products. This will help in identifying and tracking the degradation peaks. 2. Solvent and Glassware Purity: Use high-purity solvents (e.g., HPLC grade) and meticulously clean all glassware. Run a blank injection (solvent only) to check for any background contamination. 3. Injector and Column Wash: Implement a robust wash procedure for the injector and column between sample injections to prevent carryover.
Loss of this compound potency over a short period in solution. 1. Solvent-induced degradation: this compound may be inherently unstable in the chosen solvent. Macrolide antibiotics are known to be susceptible to hydrolysis, particularly in aqueous solutions at non-optimal pH. 2. Inappropriate storage conditions: Exposure to light, elevated temperatures, or incompatible container materials can accelerate degradation.1. Solvent Screening: Evaluate the stability of this compound in a range of solvents with varying polarities and proticities (e.g., methanol, acetonitrile, dimethyl sulfoxide, and buffered aqueous solutions at different pH values). 2. Optimized Storage: Store stock and working solutions protected from light (e.g., in amber vials) and at appropriate temperatures (e.g., refrigerated at 2-8 °C or frozen at -20 °C or lower). Conduct a short-term stability study to determine the acceptable storage duration for solutions.
Difficulty in achieving good separation between this compound and its degradation products. 1. Suboptimal HPLC method: The chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient profile, temperature) may not be suitable for resolving the parent drug from its closely related degradation products.1. Method Development and Validation: Develop and validate a stability-indicating HPLC method. This involves experimenting with different columns (e.g., C18, C8, phenyl-hexyl), mobile phase modifiers (e.g., buffers, ion-pairing agents), and gradient elution profiles to achieve adequate resolution (typically a resolution factor > 1.5) between all relevant peaks.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is this compound most stable?

While specific quantitative data for this compound is not extensively published, based on the general stability of macrolide antibiotics, it is expected to exhibit better stability in aprotic organic solvents like acetonitrile and dimethyl sulfoxide (DMSO) compared to protic solvents, especially aqueous solutions. In aqueous media, the stability of macrolides is often pH-dependent, with a higher stability generally observed in neutral to slightly alkaline conditions. Hydrolysis of the lactone ring is a common degradation pathway in acidic or strongly basic aqueous solutions.

Q2: How can I perform a forced degradation study for this compound?

A forced degradation study intentionally exposes the drug substance to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method. A typical forced degradation protocol involves:

  • Acidic Hydrolysis: Treat a solution of this compound (e.g., in methanol or acetonitrile) with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) in an oven.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

Samples should be analyzed at various time points to track the degradation of this compound and the formation of degradation products. The goal is to achieve a target degradation of 5-20%.

Q3: What are the likely degradation pathways for this compound?

Based on the structure of this compound and the known degradation of similar macrolides, potential degradation pathways include:

  • Hydrolysis: Cleavage of the macrocyclic lactone ring is a primary degradation route, especially under acidic or basic conditions. The glycosidic bonds linking the sugar moieties can also be susceptible to hydrolysis.

  • Oxidation: The tertiary amine group and other electron-rich centers in the molecule can be susceptible to oxidation.

  • Epimerization and Isomerization: Changes in the stereochemistry at certain chiral centers can occur under specific conditions.

Q4: What is a stability-indicating method and why is it important?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products formed. A SIM is crucial because it provides assurance that the analytical method can distinguish between the intact drug and its degradation products, which is a regulatory requirement for stability studies.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in Different Solvents

Objective: To evaluate the stability of this compound in various solvents over time under controlled conditions.

Materials:

  • This compound reference standard

  • HPLC grade solvents: Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), and Purified Water

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • pH meter and buffers

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Preparation of Stability Samples:

    • For each solvent to be tested (Methanol, Acetonitrile, DMSO, and buffered aqueous solutions at pH 4, 7, and 9), prepare replicate solutions of this compound at a known concentration by diluting the stock solution.

    • Transfer the solutions into amber vials to protect from light.

  • Storage Conditions: Store the vials at specified temperatures (e.g., 25 °C and 40 °C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) in each solvent.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (starting point for development):

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A linear gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 232 nm for macrolides).

  • Injection Volume: 10 µL

Method Development Strategy:

  • Initial Screening: Inject a solution of intact this compound to determine its retention time.

  • Analysis of Stressed Samples: Inject samples from the forced degradation studies.

  • Method Optimization:

    • Adjust the gradient profile (slope and duration) to improve the separation between the parent peak and any degradation product peaks.

    • If co-elution occurs, try different organic modifiers (e.g., methanol instead of acetonitrile) or different column chemistries (e.g., C8, Phenyl-Hexyl).

    • Vary the pH of the aqueous mobile phase (using appropriate buffers like phosphate or acetate) to alter the ionization state of this compound and its degradation products, which can significantly impact retention and selectivity.

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution dilute Dilute into Test Solvents (Methanol, ACN, DMSO, Aqueous Buffers) stock->dilute storage_conditions Store at 25°C and 40°C (Protected from Light) dilute->storage_conditions sampling Withdraw Aliquots at Time Points storage_conditions->sampling hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics

Caption: Workflow for this compound Stability Testing.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Leucomycin_A8 This compound Acid Acidic (e.g., HCl) Leucomycin_A8->Acid Base Basic (e.g., NaOH) Leucomycin_A8->Base Oxidation Oxidative (e.g., H2O2) Leucomycin_A8->Oxidation Heat Thermal Leucomycin_A8->Heat Light Photolytic Leucomycin_A8->Light Hydrolysis_Products Hydrolysis Products (e.g., Ring Opening) Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidation_Products Oxidation Products Oxidation->Oxidation_Products Isomers Isomers/Epimers Heat->Isomers Light->Oxidation_Products

Caption: Forced Degradation Pathways of this compound.

Technical Support Center: Leucomycin A8 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucomycin A8 experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1]

Q2: What is the spectrum of activity for this compound?

A2: this compound is most effective against Gram-positive bacteria, such as Staphylococcus and Streptococcus species.[1][2] It also shows activity against some Gram-negative cocci, leptospira, and mycoplasma.[3][4] Its efficacy against most Gram-negative bacteria is weak.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound has limited solubility in water.[3][4] Therefore, it is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[3][4] For a 10 mM stock solution in DMSO, you can dissolve 7.86 mg of this compound (Molecular Weight: 785.9 g/mol ) in 1 mL of DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Q4: What are the known off-target effects of macrolide antibiotics like this compound?

A4: Macrolide antibiotics can have immunomodulatory and other off-target effects. These can include interference with cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) and the NF-κB pathway.[6][7] They have also been shown to induce the integrated stress response (ISR) and affect autophagy by inhibiting lysosomal acidification.[2][3] These effects can lead to unexpected results in cell-based assays.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Minimum Inhibitory Concentration (MIC) Assays

Question: My MIC assay results for this compound are variable or show no bacterial inhibition. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Poor Solubility Ensure this compound is fully dissolved in the initial stock solution before further dilution in broth. Precipitation can lead to inaccurate concentrations. Consider a brief sonication of the stock solution.
Inappropriate Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the assay wells should be kept low (typically <0.5%) as it can be toxic to bacteria and affect the results.
Bacterial Inoculum Size The bacterial inoculum should be standardized. A common starting concentration is 5 x 10^5 CFU/mL.[8] Inconsistent inoculum sizes can lead to variable MIC values.
Instability in Media Macrolides can be less active at a low pH.[9] Check the pH of your Mueller-Hinton broth. Also, some components of cell culture media can affect drug stability.[10][11]
Bacterial Resistance The bacterial strain you are using may have intrinsic or acquired resistance to macrolide antibiotics. Confirm the susceptibility of your strain with a control macrolide antibiotic.
Issue 2: Unexpected Cytotoxicity or Altered Cell Behavior in Eukaryotic Cell-Based Assays

Question: I am observing high levels of cytotoxicity or changes in cell signaling in my eukaryotic cell line that are not consistent with the expected antibacterial effect of this compound. Why is this happening?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Off-Target Effects Macrolides can modulate host cell signaling pathways, such as MAPK and NF-κB, and induce cellular stress responses.[3][6][7] This can lead to apoptosis or other changes in cell behavior.
Solvent Toxicity High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to eukaryotic cells. Ensure the final solvent concentration in your cell culture is non-toxic (typically ≤0.1%).
Mitochondrial Effects Some antibiotics can interfere with mitochondrial function in eukaryotic cells. This can be assessed using a cytotoxicity assay that measures mitochondrial activity, such as the MTT assay.
Contamination of this compound Ensure the purity of your this compound compound. Impurities could be responsible for the observed cytotoxicity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]

  • Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Cytotoxicity Assessment using MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results mic_issue MIC Assay Problems? start->mic_issue cell_issue Cell-Based Assay Problems? start->cell_issue solubility Check Solubility and Stock Solution mic_issue->solubility inoculum Verify Inoculum Density mic_issue->inoculum media Assess Media Stability/pH mic_issue->media off_target Consider Off-Target Effects cell_issue->off_target solvent_toxicity Check Solvent Concentration cell_issue->solvent_toxicity cytotoxicity Perform Cytotoxicity Assay off_target->cytotoxicity

Caption: Troubleshooting workflow for common this compound experimental issues.

experimental_workflow prep_stock Prepare this compound Stock (in DMSO) serial_dilution Serial Dilution in Assay Medium prep_stock->serial_dilution add_to_assay Add to Bacterial/Cell Culture serial_dilution->add_to_assay incubation Incubate (18-24h for MIC, 24-72h for Cyto.) add_to_assay->incubation readout Measure Readout (OD600 or MTT) incubation->readout analysis Data Analysis readout->analysis

Caption: General experimental workflow for in vitro assays with this compound.

signaling_pathway leucomycin This compound ribosome 50S Ribosomal Subunit leucomycin->ribosome Binds to mapk MAPK Pathway (ERK, JNK, p38) leucomycin->mapk Modulates nfkb NF-κB Pathway leucomycin->nfkb Modulates isr Integrated Stress Response (ISR) leucomycin->isr Induces protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Leads to cellular_effects Altered Gene Expression, Apoptosis, Immunomodulation mapk->cellular_effects nfkb->cellular_effects isr->cellular_effects

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Optimizing Leucomycin A8 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Leucomycin A8 in in vitro experiments. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis.[1] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Q2: What is a typical starting concentration range for this compound in in vitro antibacterial studies?

For in vitro antibacterial assays, a broad starting range for this compound against susceptible Gram-positive bacteria is 0.1 to 100 µg/mL. However, the optimal concentration is highly dependent on the specific bacterial strain and the experimental conditions. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific strain of interest.

Q3: How should I prepare a stock solution of this compound?

This compound has limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO). A common practice is to prepare a high-concentration stock solution in DMSO, for example, at 10 mg/mL. This stock can then be serially diluted in the appropriate cell culture or bacterial growth medium to achieve the desired final concentrations. It is important to ensure the final concentration of DMSO in the experimental wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture media?

Macrolide antibiotics are generally stable in cell culture media for at least 72 hours at 37°C. However, factors such as pH and the presence of certain media components can affect stability. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity.

Troubleshooting Guide

Issue 1: No antibacterial effect is observed at expected concentrations.

  • Possible Cause 1: Bacterial Resistance. The bacterial strain you are using may have intrinsic or acquired resistance to macrolide antibiotics.

    • Troubleshooting Step: Verify the susceptibility of your bacterial strain using a known sensitive control strain. If resistance is suspected, consider investigating common macrolide resistance mechanisms, such as target site modification or efflux pumps.

  • Possible Cause 2: Inactive this compound. The compound may have degraded due to improper storage or handling.

    • Troubleshooting Step: Ensure your this compound stock solution has been stored correctly (typically at -20°C or lower) and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial of the compound if degradation is suspected.

  • Possible Cause 3: Suboptimal Assay Conditions. The experimental conditions, such as inoculum density or incubation time, may not be appropriate.

    • Troubleshooting Step: Refer to the detailed MIC determination protocol below and ensure all parameters are optimized for your specific bacterial strain.

Issue 2: High variability in results between replicate wells.

  • Possible Cause 1: Inaccurate Pipetting. Small volumes of high-concentration stock solutions can be difficult to pipette accurately.

    • Troubleshooting Step: Use calibrated pipettes and perform serial dilutions to reach the final concentrations. Prepare a master mix for each concentration to be tested to minimize pipetting errors between wells.

  • Possible Cause 2: Uneven Cell or Bacterial Distribution. If cells or bacteria are not evenly distributed in the wells, it can lead to variable results.

    • Troubleshooting Step: Ensure thorough mixing of the cell or bacterial suspension before and during plating.

  • Possible Cause 3: Edge Effects in Microplates. The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect results.

    • Troubleshooting Step: Avoid using the outermost wells of the plate for critical experiments. Instead, fill them with sterile medium or water to maintain humidity.

Issue 3: Unexpected cytotoxicity observed in mammalian cell lines.

  • Possible Cause 1: High Concentration of this compound. While generally having low cytotoxicity against mammalian cells, high concentrations of any compound can be toxic.

    • Troubleshooting Step: Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the 50% inhibitory concentration (IC50) of this compound on your specific cell line. Use concentrations well below the IC50 for non-cytotoxic applications.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Troubleshooting Step: Ensure the final concentration of the solvent in your experimental wells is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent control in your experiments.

Quantitative Data Summary

Data specifically for this compound is limited in the public domain. The following tables provide a summary of expected concentration ranges based on data for the broader Leucomycin (Kitasamycin) complex and general knowledge of macrolide antibiotics. It is highly recommended to experimentally determine the precise values for your specific experimental setup.

Table 1: Recommended Concentration Ranges for In Vitro Antibacterial Studies

ParameterConcentration Range (µg/mL)Target Organisms
MIC Determination 0.01 - 128Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
Time-Kill Assays 1x, 2x, 4x MICVaries based on MIC
Sub-inhibitory Studies 0.1x - 0.5x MICVaries based on MIC

Table 2: Estimated Cytotoxicity Ranges for Mammalian Cell Lines

Cell LineEstimated IC50 (µM)Notes
HeLa > 50High variability depending on assay conditions.
HepG2 > 50High variability depending on assay conditions.
A549 > 50High variability depending on assay conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard broth microdilution method.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium.

    • Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (e.g., 0.5 McFarland standard).

    • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Microplate:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution (or a pre-diluted solution) to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • This will create a gradient of this compound concentrations.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

    • Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of this compound on mammalian cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Visualizations

macrolide_mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Leucomycin_A8 This compound Leucomycin_A8->Nascent_Peptide_Exit_Tunnel Binds to tRNA Peptidyl-tRNA tRNA->Peptidyl_Transferase_Center Translocation blocked

Caption: Mechanism of action of this compound.

experimental_workflow A Prepare this compound Stock Solution (in DMSO) B Determine Minimum Inhibitory Concentration (MIC) A->B C Perform Cytotoxicity Assay (e.g., MTT) on Mammalian Cells A->C D Select Optimal Concentration Range (High Efficacy, Low Cytotoxicity) B->D C->D E Conduct Specific In Vitro Functional Assays D->E

Caption: Workflow for optimizing this compound concentration.

troubleshooting_tree Start Inconsistent or Unexpected In Vitro Results Issue_Type What is the primary issue? Start->Issue_Type No_Effect No Antibacterial Effect Issue_Type->No_Effect No Effect High_Variability High Variability Issue_Type->High_Variability Variability Cytotoxicity Unexpected Cytotoxicity Issue_Type->Cytotoxicity Cytotoxicity Check_Resistance Check for Bacterial Resistance (Use Control Strain) No_Effect->Check_Resistance Check_Compound Verify Compound Integrity (Fresh Stock) No_Effect->Check_Compound Check_Pipetting Review Pipetting Technique (Use Master Mixes) High_Variability->Check_Pipetting Check_Edge_Effect Avoid Plate Edge Effects High_Variability->Check_Edge_Effect Check_Solvent_Conc Verify Final Solvent Concentration (<0.5%) Cytotoxicity->Check_Solvent_Conc Determine_IC50 Determine IC50 on Cell Line Cytotoxicity->Determine_IC50

Caption: Troubleshooting decision tree for in vitro experiments.

References

Technical Support Center: Troubleshooting Leucomycin A8 Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to Leucomycin A8 in their bacterial experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the exit tunnel for newly synthesized peptides.[2][3] This bacteriostatic action primarily targets Gram-positive bacteria.[1]

Q2: My bacterial culture is showing resistance to this compound. What are the common resistance mechanisms?

Bacteria can develop resistance to this compound and other macrolides through several primary mechanisms:[4]

  • Target Site Modification: This is the most common mechanism and typically involves:

    • rRNA Methylation: Enzymatic methylation of the 23S rRNA component of the 50S ribosomal subunit by erythromycin ribosome methylase (erm) enzymes reduces the binding affinity of macrolides.[4]

    • Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins L4 and L22, which are near the macrolide binding site in the peptide exit tunnel, can also confer resistance.[5]

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.[4] Common macrolide efflux genes include mef (macrolide efflux) and msr (macrolide-streptogramin resistance).

  • Enzymatic Inactivation: Though less common for macrolides, some bacteria can produce enzymes that inactivate the antibiotic.[6]

Q3: How can I determine if my bacterial strain is resistant to this compound?

The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain using broth microdilution or agar dilution methods. A significant increase in the MIC compared to a susceptible control strain indicates resistance.

Q4: What is a typical MIC value for this compound?

Specific MIC data for this compound is limited in publicly available literature. However, data from closely related 16-membered macrolides like Josamycin and Tylosin against Staphylococcus aureus can provide an estimate.

Troubleshooting Guides

Problem: Unexpected Bacterial Growth in the Presence of this compound

If you observe bacterial growth at expected inhibitory concentrations of this compound, follow these troubleshooting steps to identify the potential resistance mechanism.

Step 1: Confirm Resistance with Minimum Inhibitory Concentration (MIC) Testing

Objective: To quantitatively determine the level of resistance to this compound.

Expected Outcome: A higher MIC value compared to a known susceptible strain confirms resistance.

Experimental Protocol: Broth Microdilution MIC Assay

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, DMSO).[1]

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation: Interpreting MIC Values

While specific breakpoints for this compound are not established by major regulatory bodies, the following table provides a general interpretation based on data from other macrolides against Staphylococcus aureus.

MacrolideSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
General Interpretation ≤ 24≥ 8

Step 2: Investigate the Genetic Basis of Resistance

If the MIC is elevated, the next step is to identify the genetic determinants of resistance.

A. Detection of Target Site Modification

i. erm Gene Detection (rRNA Methylation)

Objective: To detect the presence of erm genes, which are a common cause of high-level macrolide resistance.

Experimental Protocol: PCR for erm Genes

  • DNA Extraction: Extract genomic DNA from the resistant bacterial isolate.

  • PCR Amplification:

    • Set up a PCR reaction using primers specific for common erm genes (e.g., ermA, ermB, ermC).

    • PCR Cycling Conditions (Example):

      • Initial Denaturation: 95°C for 5 minutes

      • 30 Cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final Extension: 72°C for 7 minutes

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel to check for the presence of amplicons of the expected size.

Primer Sequences for Common erm Genes

GenePrimer Sequence (5' - 3')Amplicon Size (bp)
ermA F: GTT TAT GGT GGT GGT ACT GR: GGT AAA GAC GTC AAT GGT G~550
ermB F: GAG TGT GTT GCG GGT TTA AAR: GCT AAT ATT GTT TAA GCG AAG CA~640
ermC F: GCT AAT ATT GTT TAA GCG AAG CAR: GTC TAA AAG CAT GTA AGA TA~298

ii. Ribosomal Protein L4 and L22 Gene Sequencing

Objective: To identify mutations in the rplD (L4) and rplV (L22) genes that may confer resistance.

Experimental Protocol:

  • PCR Amplification: Amplify the rplD and rplV genes from the resistant isolate's genomic DNA using specific primers.

  • DNA Sequencing: Sequence the PCR products.

  • Sequence Analysis: Compare the obtained sequences with the wild-type sequences to identify any mutations.

B. Detection of Efflux Pumps

Objective: To detect the presence of mef genes, which are associated with macrolide efflux.

Experimental Protocol: PCR for mef Genes

  • DNA Extraction: Extract genomic DNA from the resistant bacterial isolate.

  • PCR Amplification:

    • Set up a PCR reaction using primers that can amplify common mef genes (e.g., mefA/E).

    • PCR Cycling Conditions (Example):

      • Initial Denaturation: 94°C for 3 minutes

      • 35 Cycles of:

        • Denaturation: 94°C for 1 minute

        • Annealing: 50°C for 1 minute

        • Extension: 72°C for 1.5 minutes

      • Final Extension: 72°C for 10 minutes

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel.

Primer Sequences for Common mef Genes

GenePrimer Sequence (5' - 3')Amplicon Size (bp)
mefA/E F: AGT ATC ATT AAT CAC TAG TGCR: TCC TTA GTT GGG TTA CTT TCG~348

Quantitative Data Summary: Expected Fold Change in MIC for Different Resistance Mechanisms

This table provides an estimated fold change in MIC for different resistance mechanisms based on data from various macrolide antibiotics. This can help in correlating the identified genetic determinant with the observed level of resistance.

Resistance MechanismGene(s)Expected Fold Change in MIC
Target Site Modification ermA, ermB, ermCHigh-level resistance (> 64-fold)
rplD (L4), rplV (L22) mutationsModerate to high-level resistance (4 to > 64-fold)
Efflux Pump mefA/ELow to moderate-level resistance (8 to 16-fold)

Visualizations

Experimental Workflow for Troubleshooting this compound Resistance

experimental_workflow start Bacterial culture shows resistance to this compound mic_test Perform MIC Testing start->mic_test mic_result MIC Elevated? mic_test->mic_result susceptible Strain is Susceptible (Re-evaluate experimental conditions) mic_result->susceptible No dna_extraction Genomic DNA Extraction mic_result->dna_extraction Yes pcr_erm PCR for erm genes (ermA, ermB, ermC) dna_extraction->pcr_erm pcr_mef PCR for mef genes (mefA/E) dna_extraction->pcr_mef seq_rpl Sequence rplD (L4) and rplV (L22) dna_extraction->seq_rpl analyze_pcr_erm Analyze PCR Results (erm positive?) pcr_erm->analyze_pcr_erm analyze_pcr_mef Analyze PCR Results (mef positive?) pcr_mef->analyze_pcr_mef analyze_seq Analyze Sequencing Data (Mutations found?) seq_rpl->analyze_seq analyze_pcr_erm->analyze_pcr_mef No erm_resistance Resistance likely due to target site modification (rRNA methylation) analyze_pcr_erm->erm_resistance Yes analyze_pcr_mef->analyze_seq No mef_resistance Resistance likely due to efflux pump analyze_pcr_mef->mef_resistance Yes rpl_resistance Resistance likely due to target site modification (ribosomal protein mutation) analyze_seq->rpl_resistance Yes unknown_resistance Resistance mechanism not identified by these tests. Consider other mechanisms (e.g., enzymatic inactivation). analyze_seq->unknown_resistance No erm_regulation cluster_no_macrolide No Macrolide Present cluster_macrolide Macrolide Present ribosome1 Ribosome leader_peptide Leader Peptide (ermCL) Translation ribosome1->leader_peptide hairpin mRNA Hairpin Structure (Sequesters ermC RBS) leader_peptide->hairpin allows formation of ermC_gene_inactive ermC Gene (Translation Blocked) hairpin->ermC_gene_inactive macrolide This compound ribosome2 Ribosome macrolide->ribosome2 stalled_ribosome Ribosome Stalls during ermCL translation ribosome2->stalled_ribosome unmasked_rbs Conformational Change (ermC RBS exposed) stalled_ribosome->unmasked_rbs ermC_gene_active ermC Gene (Translation Activated) unmasked_rbs->ermC_gene_active erm_protein Erm Methylase Production ermC_gene_active->erm_protein resistance Macrolide Resistance erm_protein->resistance resistance_mechanisms cluster_target_mod Target Site Modification Details cluster_efflux Active Efflux Details resistance This compound Resistance target_mod Target Site Modification resistance->target_mod efflux Active Efflux resistance->efflux inactivation Enzymatic Inactivation resistance->inactivation rRNA_meth 23S rRNA Methylation (erm genes) target_mod->rRNA_meth ribo_mut Ribosomal Protein Mutation (L4, L22) target_mod->ribo_mut mef_pump Mef Efflux Pump efflux->mef_pump msr_pump Msr Efflux Pump efflux->msr_pump

References

Technical Support Center: Leucomycin A8 Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucomycin A8 fermentation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor fermentation yield.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during this compound fermentation in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the primary factors to investigate?

Low yields in Streptomyces fermentation are a common issue and can stem from several factors. The production of secondary metabolites like this compound is sensitive to a range of conditions.[1] A systematic approach to troubleshooting should involve evaluating the following key areas:

  • Strain Integrity: Ensure the viability and productivity of your Streptomyces strain. Repeated subculturing can lead to strain degradation. It is advisable to return to a validated stock culture.

  • Media Composition: The type and concentration of carbon, nitrogen, and phosphate sources are critical.[2][3] Sub-optimal media can limit growth or direct metabolic flux away from antibiotic production.

  • Physical Parameters: pH, temperature, agitation, and aeration levels must be carefully controlled, as they directly influence microbial growth and enzymatic activity.[4]

  • Inoculum Quality: The age and size of the inoculum are crucial for establishing a healthy and productive fermentation culture.[5]

Q2: How do different carbon and nitrogen sources impact this compound production?

The selection of carbon and nitrogen sources significantly affects the biosynthesis of antibiotics in Streptomyces.[2][4]

  • Carbon Sources: While glucose is a common carbon source, its rapid metabolism can sometimes lead to catabolite repression, inhibiting secondary metabolite production. Slower-metabolizing sugars like glycerol or starches can sometimes result in higher yields.[5][6] Optimization is key; for example, one study found a combination of glucose and corn starch to be optimal.[7]

  • Nitrogen Sources: Complex nitrogen sources such as soybean meal, peptone, and corn steep liquor often support robust antibiotic production by providing a slow release of amino acids and other essential nutrients.[5][6][8] The ideal source and its concentration must be determined empirically for your specific strain.

Q3: What are the optimal physical parameters (pH, temperature, and agitation) for the fermentation process?

Optimal physical parameters are strain-specific but generally fall within a well-defined range for most Streptomyces species.

  • pH: Most Streptomyces cultures favor a neutral to slightly alkaline initial pH, typically between 7.0 and 7.5.[2][5][9] The pH can shift during fermentation due to the consumption of substrates and production of metabolites, so buffering (e.g., with CaCO₃) is often necessary.[2][7]

  • Temperature: The optimal temperature for growth may differ from the optimal temperature for antibiotic production. For many Streptomyces species, this range is between 28°C and 32°C.[2][5][10]

  • Agitation and Aeration: Adequate oxygen supply is critical for the aerobic Streptomyces. Agitation (e.g., 200-250 rpm in shake flasks) ensures proper mixing and oxygen transfer.[9][10] The loading volume of the flask also impacts aeration.[7]

Q4: My fermentation results are inconsistent between batches. What could be the cause?

Inconsistency often points to a lack of rigorous process control. Key areas to review for variability include:

  • Inoculum Preparation: Ensure the inoculum age, size, and physiological state are consistent for every batch.[8] Using a standardized spore suspension can improve reproducibility.[11]

  • Media Preparation: Small variations in weighing components, water quality, or final pH can lead to different outcomes. Use a precise and documented protocol.

  • Sterilization: Over-sterilization (e.g., excessive time or temperature in the autoclave) can degrade sensitive media components like sugars, altering the medium's effectiveness.

  • Environmental Control: Ensure that incubators, shakers, and bioreactors are properly calibrated and maintain consistent temperature, agitation, and aeration rates.

Data Presentation

The following tables summarize key quantitative data for optimizing antibiotic production in Streptomyces.

Table 1: Optimized Fermentation Parameters for Antibiotic Production by Streptomyces spp.

ParameterOptimized Value/RangeSource(s)
Initial pH 6.5 - 7.6[5][7][9][10]
Temperature 29°C - 35°C[2][5][9][10]
Inoculum Size 4.5% - 20% (v/v)[5][10]
Agitation 200 - 255 rpm[9][10]
Incubation Time 5 - 12 days[2][5][7]

Table 2: Common Carbon and Nitrogen Sources for Streptomyces Fermentation

Nutrient TypeSourceTypical Concentration (g/L)NotesSource(s)
Carbon Glucose10 - 40Can cause catabolite repression if too high.[7][11][12]
Glycerol20Often supports good secondary metabolite production.[5][6]
Starch20A complex carbohydrate providing slower release.[2][7]
Nitrogen Soybean Meal10 - 15A complex source, widely used for antibiotic production.[2][7][8]
Peptone10Provides a rich source of amino acids and peptides.[5]
Corn Steep Liquor35A cost-effective source of nitrogen and vitamins.[8]

Experimental Protocols

Protocol 1: Inoculum and Seed Culture Preparation

This protocol describes the preparation of a liquid seed culture for inoculating the main fermentation medium.

  • Strain Activation: Using a sterile loop, transfer a single colony or a small portion of mycelia from a stock agar plate (e.g., ISP2 medium) to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., ISP2 broth).

  • Incubation: Incubate the flask at 30°C on a rotary shaker at 220 rpm for 3-5 days.[7] The optimal seed age should be determined experimentally, as it is a critical parameter.[7]

  • Inoculation: Aseptically transfer a specified volume of the seed culture (e.g., 5% v/v) into the main production medium.[5][7]

Protocol 2: Shake-Flask Fermentation for Production

This protocol outlines a standard procedure for submerged fermentation in a shake flask.

  • Medium Preparation: Prepare the fermentation production medium in a 1 L Erlenmeyer flask (e.g., 200 mL working volume) and adjust the pH to the desired value (e.g., 7.0) before autoclaving.[5][7]

  • Inoculation: Inoculate the sterilized production medium with the prepared seed culture from Protocol 1.

  • Incubation: Place the flask on a rotary shaker incubator set to the optimal temperature (e.g., 30°C) and agitation speed (e.g., 220 rpm).[5][7]

  • Sampling: Ferment for the desired duration (e.g., 10-12 days), taking samples aseptically at regular intervals to monitor growth and this compound concentration.[7]

  • Harvesting: After the fermentation period, centrifuge the culture broth (e.g., 10,000 rpm for 15 minutes) to separate the mycelial mass from the supernatant containing the antibiotic.[5]

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a general framework for quantifying this compound. Method development and validation are essential.

  • Sample Preparation: Filter the fermentation supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer). The exact gradient must be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength for Leucomycin (e.g., ~232 nm).

  • Quantification: Prepare a standard curve using purified this compound reference standards. Calculate the concentration in the samples by comparing their peak areas to the standard curve. This approach can be adapted from established methods for related compounds.[13]

Visualizations

The following diagrams illustrate key workflows and concepts in this compound fermentation.

TroubleshootingWorkflow Start Low this compound Yield CheckStrain 1. Verify Strain Integrity - Use fresh stock culture - Confirm morphology Start->CheckStrain CheckMedia 2. Review Media Preparation - Accuracy of components - Sterilization protocol - Initial pH CheckStrain->CheckMedia Strain OK CheckInoculum 3. Standardize Inoculum - Consistent seed age - Consistent volume/size CheckMedia->CheckInoculum Media OK CheckParams 4. Monitor Physical Parameters - Temperature - Agitation/Aeration - pH profile CheckInoculum->CheckParams Inoculum OK Optimize 5. Systematic Optimization - One-factor-at-a-time - Response Surface Methodology (RSM) CheckParams->Optimize Parameters OK, Yield Still Low Success Yield Improved Optimize->Success

Caption: A logical workflow for troubleshooting poor this compound yield.

BiosynthesisPathway cluster_0 Primary Metabolism cluster_1 Secondary Metabolism (Polyketide Synthase - PKS) cluster_2 Post-PKS Modification Acetate Acetate/Propionate (Precursor Units) PKS Polyketide Chain Assembly Acetate->PKS Condensation Macrolactone Macrolactone Ring (Aglycone Core) PKS->Macrolactone Glycosylation Glycosylation (Sugar Attachment) Macrolactone->Glycosylation Modification FinalProduct This compound Glycosylation->FinalProduct

Caption: Generalized biosynthesis of macrolide antibiotics like Leucomycin.

RSM_Workflow Start Goal: Optimize Media for Max Yield PB_Design Step 1: Plackett-Burman (PB) Design (Screen for significant factors) Start->PB_Design Steepest_Ascent Step 2: Steepest Ascent (Move towards optimal region) PB_Design->Steepest_Ascent Identify key variables CCD_Design Step 3: Central Composite Design (CCD) (Model and find true optimum) Steepest_Ascent->CCD_Design Approximate optimum Validation Step 4: Model Validation (Confirm predicted optimum) CCD_Design->Validation Predict optimal levels Finish Optimized Medium Achieved Validation->Finish

Caption: Workflow for media optimization using Response Surface Methodology.

References

Technical Support Center: Refining Purification Protocols for Leucomycin A8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for Leucomycin A8. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to facilitate successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for purifying this compound from a fermentation broth?

A1: The initial steps typically involve separating the mycelium from the fermentation broth by filtration. The clarified broth is then subjected to extraction with a water-immiscible organic solvent, such as ethyl acetate or a mixture of n-octanol and n-decanol, to isolate the crude this compound.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatographic approach is generally most effective. This often starts with silica gel column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.

Q3: What are the key parameters to optimize in preparative HPLC for this compound?

A3: Key parameters to optimize include the choice of stationary phase (typically a C18 column), the mobile phase composition (often a gradient of acetonitrile and a buffer), the flow rate, and the sample loading amount. Methodical optimization of these parameters is crucial for achieving high resolution, purity, and recovery.

Q4: What are the expected purity and recovery rates for this compound purification?

A4: While specific data for this compound is not extensively published, for similar macrolide antibiotics and peptides purified using preparative HPLC, recovery rates can range from 87% to over 90%, with purities exceeding 99% being achievable. The final yield will depend on the efficiency of each step in the purification workflow.

Q5: How can I identify and characterize impurities during the purification process?

A5: Techniques such as analytical HPLC coupled with mass spectrometry (LC-MS) are invaluable for identifying and characterizing impurities. Comparing the mass spectra and retention times of unknown peaks with those of known Leucomycin-related compounds can help in their identification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, with a focus on preparative HPLC.

Preparative HPLC Troubleshooting
Problem Possible Cause Solution
Peak Tailing 1. Column overload. 2. Secondary interactions with residual silanols on the stationary phase. 3. Inappropriate mobile phase pH.1. Reduce the sample load. 2. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting 1. High sample concentration leading to viscosity differences with the mobile phase. 2. Sample solvent stronger than the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks 1. Clogged frit or void in the column packing. 2. Sample injection solvent incompatible with the mobile phase.1. Reverse flush the column at a low flow rate. If the problem persists, the column may need to be repacked or replaced. 2. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Low Recovery 1. Inefficient fraction collection settings. 2. Adsorption of the compound onto the column or system components. 3. Degradation of the compound on the column.1. Optimize the fraction collection parameters (e.g., peak threshold, delay volume). 2. Passivate the system with a strong solvent or a solution of the pure compound. 3. Ensure the mobile phase pH and temperature are within the stability range of this compound.
Poor Resolution 1. Inadequate separation method. 2. Column deterioration.1. Optimize the mobile phase gradient, flow rate, or change the stationary phase. 2. Test the column performance with a standard mixture and replace it if necessary.

Quantitative Data

The following table summarizes representative quantitative data for the purification of macrolide antibiotics and peptides using preparative HPLC, which can serve as a benchmark for optimizing this compound purification.

Analyte Type Chromatography Sample Load Recovery (%) Purity (%)
Antimicrobial PeptidePreparative RP-HPLC (9.4 mm I.D. column)6 mg90.3>99
Antimicrobial PeptidePreparative RP-HPLC (9.4 mm I.D. column)1.5 mg92.7>99
Antimicrobial PeptidePreparative RP-HPLC (4.6 mm I.D. column)1.5 mg89.2>99
Antimicrobial PeptidePreparative RP-HPLC (2.1 mm I.D. column)1.5 mg86.2>99

Data adapted from a study on the purification of a synthetic antimicrobial peptide.

Experimental Protocols

I. Extraction of Crude this compound from Fermentation Broth
  • Fermentation Broth Filtration : Filter the Streptomyces kitasatoensis fermentation broth through a series of filters to remove the mycelia and other solid particles.

  • Solvent Extraction :

    • Adjust the pH of the clarified fermentation broth to alkaline (pH 8.0-9.0) with a suitable base (e.g., NaOH).

    • Extract the alkaline broth three times with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Concentration : Concentrate the combined ethyl acetate extracts under reduced pressure at a temperature below 40°C to obtain the crude this compound extract.

II. Multi-Step Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Fractionation) :

    • Prepare a silica gel column (60-120 mesh) packed in a suitable non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate them under reduced pressure.

  • Preparative HPLC (Final Purification) :

    • Column : C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : A linear gradient from 30% to 70% Mobile Phase B over 40 minutes.

    • Flow Rate : 10 mL/min.

    • Detection : UV at 232 nm.

    • Injection : Dissolve the partially purified sample in the initial mobile phase and inject it onto the column.

    • Fraction Collection : Collect fractions corresponding to the this compound peak.

    • Post-Purification : Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Crude Extraction cluster_purification Chromatographic Purification Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Clarified_Broth Clarified Broth Filtration->Clarified_Broth Solvent_Extraction Solvent Extraction (Ethyl Acetate) Clarified_Broth->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fraction Silica_Gel->Partially_Purified Prep_HPLC Preparative HPLC Partially_Purified->Prep_HPLC Pure_Leucomycin_A8 Pure this compound Prep_HPLC->Pure_Leucomycin_A8

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: Macrolide-Induced Integrated Stress Response

G Leucomycin_A8 This compound Ribosome 50S Ribosomal Subunit Leucomycin_A8->Ribosome Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Leads to Ribosome_Stalling Ribosome Stalling Protein_Synthesis_Inhibition->Ribosome_Stalling ISR Integrated Stress Response (ISR) Ribosome_Stalling->ISR Triggers eIF2a eIF2α Phosphorylation ISR->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 Cellular_Response Cellular Response (e.g., Apoptosis, Autophagy) ATF4->Cellular_Response

Caption: Macrolide antibiotics can induce an integrated stress response.

addressing batch-to-batch variability of Leucomycin A8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucomycin A8. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the experimental use of this compound, with a particular focus on managing and troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which can lead to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation.[1]

Q2: We are observing significant differences in Minimum Inhibitory Concentration (MIC) values between different batches of this compound. What could be the cause?

A2: Batch-to-batch variability in MIC values is a common issue and can stem from several factors:

  • Purity of the Compound: The presence and concentration of impurities can vary between batches. Some impurities may have antagonistic or synergistic effects on the antibiotic's activity.

  • Potency of the Active Pharmaceutical Ingredient (API): The actual concentration of active this compound may differ from the stated concentration on the certificate of analysis.

  • Degradation of the Compound: Improper storage or handling can lead to the degradation of this compound, reducing its effective concentration.

  • Experimental Technique: Inconsistencies in the preparation of bacterial inoculum, media, or the execution of the MIC assay can lead to variable results.[2][3]

Q3: How should I prepare and store this compound solutions to ensure stability and consistency?

A3: For consistent results, proper preparation and storage of this compound solutions are critical.

  • Solvent Selection: this compound has limited water solubility and is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[4][5]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in an appropriate solvent. To aid dissolution, gentle warming or sonication can be used.[4]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[5] Protect solutions from light.

Q4: What are the expected impurities in a this compound sample and how can they affect my experiments?

A4: Leucomycin is often produced as a complex of related compounds, and impurities can arise from the fermentation and purification processes. These can include other leucomycin analogs or degradation products.[6][7] The presence of these impurities can reduce the antibacterial activity of the compound and affect the clinical efficacy.[6] It is crucial to control for these impurities, especially impurity I, which has been shown to have no antibacterial activity but higher cytotoxicity compared to the parent compound.[6]

Troubleshooting Guides

Issue 1: Inconsistent Antibacterial Activity (MIC Variation)
Potential Cause Troubleshooting Step Recommended Action
Batch-to-Batch Purity Variation Perform analytical chemistry to assess the purity of each batch.Utilize High-Performance Liquid Chromatography (HPLC) to compare the purity profiles of different batches. If significant differences are observed, consider sourcing from a different supplier or purifying the compound in-house.
Inaccurate Concentration of Stock Solution Verify the concentration of your this compound stock solution.Use a spectrophotometer to measure the absorbance at the appropriate wavelength or use a validated HPLC method to quantify the active compound.
Experimental Inconsistency Review and standardize your MIC testing protocol.[8][9][10]Ensure consistent bacterial inoculum density (typically 5 x 10^5 CFU/mL), use the same batch of growth media, and adhere strictly to incubation times and temperatures as outlined in CLSI or EUCAST guidelines.[3][10]
Compound Degradation Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.Avoid using previously prepared and stored working dilutions. Always prepare fresh from a frozen stock aliquot.
Issue 2: Unexpected Cellular Effects or Toxicity
Potential Cause Troubleshooting Step Recommended Action
Presence of Cytotoxic Impurities Analyze the impurity profile of the this compound batch.Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize impurities.[7][11] Compare the impurity profile with batches that did not show unexpected toxicity.
Off-Target Effects Review literature for known off-target effects of macrolides.While the primary target is the bacterial ribosome, high concentrations or specific impurities may lead to off-target effects in eukaryotic cells. Consider performing dose-response curves to determine the therapeutic window.
Solvent Toxicity Run a solvent control in your experiments.Ensure the final concentration of the solvent (e.g., DMSO) in your assay is below the threshold known to cause toxicity to your specific cell line or organism.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches using HPLC

This protocol provides a general framework for assessing the purity of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 20 mM ammonium formate buffer, pH 3.7.

    • Mobile Phase B: 0.05% Formic acid in acetonitrile.

  • Preparation of Standard and Sample Solutions:

    • Reference Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the this compound sample from the batch to be tested at the same concentration as the reference standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).

    • Detection: UV at 231 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve this compound from its impurities.

  • Analysis:

    • Inject the reference standard and sample solutions.

    • Compare the chromatograms for the presence of additional peaks in the sample solution, which indicate impurities.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on CLSI and EUCAST guidelines.[9][10]

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls:

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[3][12]

Visualizations

experimental_workflow_mic Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare this compound Serial Dilutions inoculation Inoculate Microtiter Plate prep_antibiotic->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation read_mic Read MIC Value (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

signaling_pathway This compound Mechanism of Action Leucomycin This compound Ribosome Bacterial 50S Ribosomal Subunit Leucomycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Elongation Leucomycin->ProteinSynthesis Inhibits Ribosome->ProteinSynthesis PeptidyltRNA Premature Dissociation of Peptidyl-tRNA ProteinSynthesis->PeptidyltRNA Leads to BacterialGrowth Inhibition of Bacterial Growth PeptidyltRNA->BacterialGrowth Results in

Caption: Simplified signaling pathway of this compound's mechanism of action.

logical_relationship Troubleshooting Logic for Batch Variability start Inconsistent Experimental Results check_purity Assess Batch Purity (HPLC) start->check_purity check_protocol Review Experimental Protocol start->check_protocol impure Purity Varies Significantly check_purity->impure Yes pure Purity is Consistent check_purity->pure No protocol_issue Protocol Inconsistency Identified check_protocol->protocol_issue Yes no_protocol_issue Protocol is Consistent check_protocol->no_protocol_issue No action_purify Source New Batch or Purify impure->action_purify investigate_further Investigate Other Factors (e.g., storage, handling) pure->investigate_further action_standardize Standardize Protocol protocol_issue->action_standardize no_protocol_issue->investigate_further

Caption: Logical workflow for troubleshooting batch-to-batch variability.

References

Technical Support Center: Mitigating Cytotoxic Effects of Leucomycin A8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Leucomycin A8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a macrolide antibiotic derived from Streptomyces kitasatoensis. Macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. In mammalian cells, macrolides have been observed to induce cytotoxic effects, which may be linked to the inhibition of mitochondrial protein synthesis, induction of apoptosis, and blockage of autophagy flux.

Q2: I am observing significant cytotoxicity in my cell line after treatment with this compound. What are the potential underlying mechanisms?

The cytotoxic effects of macrolide antibiotics like this compound in mammalian cells can be attributed to several mechanisms:

  • Mitochondrial Dysfunction: Macrolides can interfere with mitochondrial protein synthesis, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.

  • Induction of Apoptosis: this compound may trigger programmed cell death through the activation of caspase cascades, including caspase-3, -8, and -9. This can be a result of mitochondrial stress or other cellular signaling pathways.

  • Autophagy Flux Blockage: Macrolide antibiotics have been shown to inhibit autophagy, a cellular recycling process. Under conditions of cellular stress, such as amino acid deprivation, this blockage can lead to the accumulation of damaged organelles and proteins, triggering apoptosis.

Q3: Are there any known methods to reduce the cytotoxic effects of this compound?

While specific studies on mitigating this compound cytotoxicity are limited, general strategies to counteract drug-induced cytotoxicity, particularly from macrolides, may be effective:

  • Antioxidant Co-treatment: The use of antioxidants, such as N-acetylcysteine (NAC), can help neutralize the reactive oxygen species (ROS) generated as a result of mitochondrial dysfunction, thereby reducing oxidative stress and subsequent cell death.

  • Modulation of Autophagy: If cytotoxicity is linked to autophagy inhibition, exploring agents that can modulate this pathway might be beneficial. However, this approach is complex and may have cell-type-specific effects.

  • Dose Optimization: Carefully titrating the concentration of this compound to the lowest effective dose for your experimental purpose is a primary strategy to minimize off-target cytotoxicity.

Q4: How can I determine if mitochondrial dysfunction is the cause of cytotoxicity in my experiment?

You can assess mitochondrial health using various assays that measure mitochondrial membrane potential. Commonly used fluorescent dyes include JC-1 and TMRE. A decrease in the red/green fluorescence ratio with JC-1 or a decrease in TMRE fluorescence intensity indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.

Q5: What is a recommended starting concentration for N-acetylcysteine (NAC) co-treatment to mitigate cytotoxicity?

A typical starting concentration for NAC in cell culture experiments is in the range of 1-10 mM. However, the optimal concentration is cell-type dependent and should be determined empirically. It is advisable to perform a dose-response experiment with NAC alone to ensure it does not have adverse effects on your specific cell line at the concentrations being tested.

Troubleshooting Guides

Problem 1: Excessive cell death observed even at low concentrations of this compound.

Possible Cause Troubleshooting Step
High sensitivity of the cell line. Determine the IC50 value of this compound for your specific cell line using a dose-response experiment. This will help in selecting an appropriate concentration for your experiments.
Nutrient-depleted culture conditions. Ensure that the cell culture medium is fresh and contains an adequate supply of amino acids. Macrolide cytotoxicity can be exacerbated in nutrient-deprived conditions.
Pre-existing cellular stress. Ensure cells are healthy and not under stress from other factors such as high passage number, contamination, or harsh handling.

Problem 2: Inconsistent results in cytotoxicity assays.

Possible Cause Troubleshooting Step
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification.
Uneven drug distribution. Mix the plate gently after adding this compound to ensure uniform distribution in the culture medium.
Edge effects in multi-well plates. Avoid using the outermost wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Problem 3: Antioxidant co-treatment with NAC is not reducing cytotoxicity.

Possible Cause Troubleshooting Step
ROS production is not the primary mechanism of cytotoxicity. Investigate other potential mechanisms, such as direct activation of apoptosis or autophagy inhibition. Perform assays to measure caspase activation or autophagic flux.
Suboptimal NAC concentration or timing of addition. Perform a dose-response and time-course experiment to determine the optimal concentration and timing of NAC co-treatment for your specific cell line and this compound concentration.
NAC instability. Prepare fresh NAC solutions for each experiment, as it can oxidize over time.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides a template for researchers to populate with their own experimental data. The values for other macrolides are provided for context where available.

Compound Cell Line IC50 (µM) Assay Duration (h) Reference
This compound e.g., HeLaUser-determinede.g., 48Internal Data
This compound e.g., A549User-determinede.g., 48Internal Data
Azithromycin Detroit 562>100 (in complete medium)48[1]
Clarithromycin Detroit 562>100 (in complete medium)48[1]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
  • Cell Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate or black-walled 96-well plate) and treat with this compound at the desired concentration and for the desired time. Include positive (e.g., CCCP or FCCP) and negative (vehicle) controls.

  • JC-1 Staining: Prepare a 1X JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium and wash the cells once with PBS. Add the JC-1 staining solution and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with the assay buffer provided in the kit.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

    • J-aggregates (healthy cells): Excitation ~560 nm, Emission ~595 nm (red).

    • JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~530 nm (green).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Evaluation of ROS Production using DCFH-DA
  • Cell Treatment: Seed cells and treat with this compound as described in Protocol 2.

  • DCFH-DA Loading: Prepare a working solution of DCFH-DA in serum-free medium (typically 5-10 µM). Remove the treatment medium, wash the cells with PBS, and incubate with the DCFH-DA solution for 30 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity of DCF (the oxidized form of the probe) using a fluorescence microscope or plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Quantify the fluorescence intensity relative to the vehicle control. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways and Experimental Workflows

Leucomycin_A8_Cytotoxicity_Pathway cluster_cell Mammalian Cell LeucomycinA8 This compound Mitochondrion Mitochondrion LeucomycinA8->Mitochondrion Inhibits protein synthesis Autophagy Autophagy Flux LeucomycinA8->Autophagy Blocks flux Caspase8 Caspase-8 LeucomycinA8->Caspase8 Potential direct/indirect activation Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release ROS ROS Production Mitochondrion->ROS Apoptosis Apoptosis Autophagy->Apoptosis Leads to (under stress) Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis Execution ROS->Mitochondrion Induces damage ROS->Apoptosis Mitigation_Workflow start Observe this compound Cytotoxicity q1 Primary Hypothesis? start->q1 h1 Mitochondrial Dysfunction (ROS Production) q1->h1 ROS h2 Apoptosis Induction q1->h2 Apoptosis h3 Autophagy Blockage q1->h3 Autophagy exp1 Measure ROS Levels (DCFH-DA Assay) h1->exp1 exp2 Measure Mitochondrial Membrane Potential (JC-1/TMRE Assay) h1->exp2 exp3 Measure Caspase Activation (Caspase-3/8/9 Assay) h2->exp3 exp4 Measure Autophagic Flux (LC3-II, p62 Western Blot) h3->exp4 mit1 Co-treat with Antioxidant (NAC) exp1->mit1 exp2->mit1 mit2 Use Pan-Caspase Inhibitor (z-VAD-FMK) exp3->mit2 mit3 Modulate Culture Conditions (e.g., Amino Acid Levels) exp4->mit3 end Reduced Cytotoxicity mit1->end mit2->end mit3->end

References

Leucomycin A8 storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage conditions to prevent the degradation of Leucomycin A8.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

For long-term stability, this compound powder should be stored at -20°C.[1][2][3] Some suppliers suggest that storage at 4°C is acceptable for shorter periods, potentially up to two years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

This compound solutions are significantly less stable than the powdered form. For optimal stability, stock solutions should be stored at -80°C, which can preserve them for up to six months.[1][4] If a -80°C freezer is not available, storage at -20°C is an alternative, though the stability is reduced to approximately one month.[1][4] To avoid repeated freeze-thaw cycles, it is highly recommended to prepare aliquots of the stock solution.[4][5]

Q3: What are the best solvents for dissolving this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][6][7] It has limited solubility in water.[2][7] For creating stock solutions, DMSO is a common choice.[1][4]

Q4: How can I prevent degradation during handling and preparation of solutions?

To minimize degradation, it is crucial to handle the powdered form in a dry environment as some macrolide antibiotics can be hygroscopic.[1] When preparing solutions, use newly opened or anhydrous solvents to avoid introducing moisture. Protect the compound from light.[5] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1]

Q5: What are the signs of this compound degradation?

Visual signs of degradation in the powdered form can include discoloration or clumping. For solutions, precipitation upon thawing can indicate degradation or poor solubility. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main peak area.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced antibacterial activity in experiments Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure). Prepare fresh stock solutions from powder stored at -20°C. Test the efficacy of the new stock solution.
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of the stock solution to avoid multiple temperature fluctuations.[4][5]
Contamination of stock solution.Filter-sterilize the stock solution using a 0.22 µm syringe filter before storage.[5] Use sterile techniques when handling the solution.
Precipitate forms in the stock solution upon thawing Poor solubility or degradation.Warm the solution gently (e.g., to 37°C) and use sonication to aid dissolution.[1][4] If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared.
The solution was refrigerated instead of frozen.Some concentrated solutions of antibiotics can thicken or precipitate upon refrigeration.[8] Store at the recommended freezing temperatures (-20°C or -80°C).
Inconsistent experimental results Inaccurate concentration of the stock solution.Ensure the powdered antibiotic is properly weighed and fully dissolved. If using a hydrated form, account for the water content in molarity calculations.
Degradation of working solutions.Prepare working solutions fresh for each experiment from a properly stored stock solution.[1]

Data Presentation

Table 1: Recommended Storage Conditions for Leucomycin

FormStorage TemperatureDurationCitations
Powder -20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent -80°CUp to 6 months[1][4]
-20°CUp to 1 month[1][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, light-protecting microcentrifuge tubes

    • Calibrated balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1][4]

    • (Optional) Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protecting tube.

    • Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][4]

Visualizations

Storage_Workflow cluster_powder This compound Powder cluster_solution Stock Solution Preparation Powder Receive this compound Powder StorePowder Store at -20°C (Long-term) Powder->StorePowder Dissolve Dissolve in appropriate solvent (e.g., DMSO) StorePowder->Dissolve Prepare Stock Solution Aliquot Aliquot into single-use tubes Dissolve->Aliquot StoreSolution Store aliquots at -80°C (up to 6 months) or -20°C (up to 1 month) Aliquot->StoreSolution Experiment Experiment StoreSolution->Experiment Use in Experiment (Prepare working solution fresh)

Figure 1. Recommended workflow for storing and handling this compound.

Degradation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions ReducedActivity Reduced Biological Activity ImproperStorage Improper Storage (Temp, Light) ReducedActivity->ImproperStorage FreezeThaw Repeated Freeze-Thaw ReducedActivity->FreezeThaw Contamination Contamination ReducedActivity->Contamination FreshStock Prepare Fresh Stock ImproperStorage->FreshStock Aliquoting Aliquot Stock Solution FreezeThaw->Aliquoting SterileTechnique Use Sterile Technique Contamination->SterileTechnique

Figure 2. Troubleshooting logic for reduced this compound activity.

References

Validation & Comparative

Validating the Antibacterial Spectrum of Leucomycin A8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of Leucomycin A8 against other common macrolide antibiotics, namely Erythromycin and Azithromycin. The information presented is intended to assist researchers and drug development professionals in evaluating its potential as an antibacterial agent. The guide includes a summary of available in vitro activity data, a detailed experimental protocol for determining antibacterial susceptibility, and visualizations of the antibiotic's mechanism of action and the experimental workflow.

Comparative Antibacterial Spectrum

This compound is a component of the Leucomycin complex (also known as Kitasamycin), a group of 16-membered macrolide antibiotics.[1] Like other macrolides, it is primarily active against Gram-positive bacteria.[1] Direct and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature. Therefore, data for the Leucomycin complex and other individual leucomycin components are used as a proxy to provide an estimated antibacterial spectrum.

The following table summarizes the Minimum Inhibitory Concentration for 90% of organisms (MIC90) of the Leucomycin complex/components and the comparator antibiotics against common bacterial pathogens. Lower MIC values indicate greater potency.

Bacterial StrainLeucomycin Complex/Component MIC (µg/mL)Erythromycin MIC90 (µg/mL)Azithromycin MIC90 (µg/mL)
Staphylococcus aureus0.16 (A13)[2]>256[3]128[4]
Streptococcus pneumoniaeN/A0.125[3]0.25[3]
Streptococcus pyogenesN/A0.06[5]0.06[5]
Escherichia coli>10 (A13)[2]N/AN/A

Mechanism of Action: Protein Synthesis Inhibition

Macrolide antibiotics, including this compound, exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting the elongation of the polypeptide chain.[6]

cluster_ribosome Bacterial Ribosome 50S 50S Inhibition Inhibition 50S->Inhibition 30S 30S mRNA mRNA Leucomycin_A8 Leucomycin_A8 Leucomycin_A8->50S Binds to Protein_Elongation Protein_Elongation Inhibition->Protein_Elongation Blocks

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution MIC Assay

The following protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

1. Materials and Reagents:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • This compound and comparator antibiotic stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of the 96-well plate to achieve the desired final concentration range. Typically, this involves adding 50 µL of CAMHB to wells 2-12, adding 100 µL of the antibiotic stock to well 1, and then serially transferring 50 µL from well to well.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Inoculum Dilute Inoculum in CAMHB Prep_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Prep_Antibiotics Prepare Serial Antibiotic Dilutions in Plate Prep_Antibiotics->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

References

Leucomycin A8 vs. Erythromycin: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Macrolide Antibiotics for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Leucomycin A8 and erythromycin, two prominent members of the macrolide class of antibiotics. While both compounds share a common mechanism of action, subtle structural differences can influence their spectrum of activity and overall effectiveness. This document summarizes available quantitative data, outlines key experimental protocols for efficacy testing, and visualizes their mechanism of action and experimental workflows.

Due to the limited availability of direct, side-by-side comparative studies in publicly accessible literature, this guide collates data from various sources to provide a comprehensive overview. The antibacterial spectrum for Leucomycin is presented for the broader class of leucomycins, while specific minimum inhibitory concentration (MIC) data is provided for erythromycin against several key bacterial pathogens.

Data Presentation: Quantitative Efficacy Comparison

Antibiotic ClassGeneral Antibacterial SpectrumBacterial SpeciesErythromycin MIC (µg/mL)
Leucomycins Broad-spectrum activity against Gram-positive and Gram-negative bacteria, Mycoplasma, Leptospira, Spirochaetes, and Rickettsiae.[1]Staphylococcus aureus0.023 - 1024
Streptococcus pyogenes0.004 - 256
Streptococcus pneumoniae0.125 (susceptible)
Erythromycin Effective against Gram-positive bacteria such as Streptococcus and Staphylococcus, some Gram-negative bacteria like Haemophilus, and atypical pathogens including Mycoplasma pneumoniae and Chlamydia trachomatis.[2]Haemophilus influenzae0.015 - 256
Corynebacterium minutissimum0.015 - 64
Bordetella pertussis0.06 - 0.125

Experimental Protocols

The determination of an antibiotic's efficacy is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following is a generalized protocol for the broth microdilution method, a common technique for determining MIC.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

1. Preparation of Materials:

  • Microorganism: A pure culture of the bacterial strain to be tested.
  • Growth Medium: Appropriate liquid broth medium (e.g., Mueller-Hinton Broth) that supports the growth of the test organism.
  • Antibiotic Stock Solution: A solution of the antibiotic (this compound or erythromycin) of a known high concentration, prepared in a suitable solvent.
  • 96-Well Microtiter Plates: Sterile plates for setting up the dilution series.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are inoculated into the broth medium and incubated until the culture reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antibiotic:

  • A two-fold serial dilution of the antibiotic is performed in the 96-well plate.
  • An equal volume of the growth medium is added to all wells.
  • A volume of the antibiotic stock solution is added to the first well, and then serially diluted down the row by transferring a portion of the solution to the subsequent wells.

4. Inoculation and Incubation:

  • The diluted bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.
  • Control wells are included: a positive control (broth and bacteria, no antibiotic) to ensure bacterial growth and a negative control (broth only) to check for sterility.
  • The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

5. Interpretation of Results:

  • Following incubation, the wells are visually inspected for turbidity.
  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) of the microorganism.

Mechanism of Action and Experimental Workflow Visualizations

To better understand the processes described, the following diagrams, created using the DOT language, illustrate the mechanism of action of macrolide antibiotics and the experimental workflow for MIC determination.

Macrolide_Mechanism_of_Action Mechanism of Action of Macrolide Antibiotics cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Growing Polypeptide Chain Ribosome->Protein Blocks translocation mRNA mRNA tRNA Peptidyl-tRNA Macrolide This compound / Erythromycin Macrolide->Ribosome Binds to 50S subunit

Caption: Mechanism of Action of Macrolide Antibiotics.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension A->D B Prepare Antibiotic Stock Solution C Perform 2-fold Serial Dilution of Antibiotic in 96-well Plate B->C C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually Inspect for Turbidity E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Experimental Workflow for MIC Determination.

Conclusion

Both this compound and erythromycin are potent macrolide antibiotics that function by inhibiting bacterial protein synthesis.[3] While erythromycin has a well-documented history of efficacy against a range of pathogens, the publicly available, specific quantitative data for this compound is less comprehensive. The general description of leucomycins suggests a broad spectrum of activity that is valuable in various therapeutic contexts.[1] Further direct comparative studies are warranted to delineate the specific advantages and potential differential efficacy of this compound against clinically relevant bacterial strains. The experimental protocols and mechanisms detailed in this guide provide a framework for such future investigations.

References

A Comparative Analysis of Leucomycin A8 and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leucomycin A8 with other prominent macrolide antibiotics, including erythromycin, azithromycin, and clarithromycin. The information presented is curated to assist researchers in understanding the nuanced differences in their antibacterial efficacy, pharmacokinetic profiles, and mechanisms of action. This guide incorporates supporting experimental data, detailed methodologies for key experiments, and visual representations of complex biological pathways and workflows.

Introduction to Macrolide Antibiotics

Macrolide antibiotics are a class of bacteriostatic agents characterized by a macrocyclic lactone ring to which one or more deoxy sugars are attached. They are widely used to treat a variety of bacterial infections, particularly those caused by Gram-positive bacteria. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This guide focuses on a comparative analysis of this compound, a 16-membered macrolide, against the more commonly prescribed 14- and 15-membered macrolides.

Mechanism of Action

Macrolide antibiotics exert their antibacterial effect by reversibly binding to the P site of the 50S subunit of the bacterial ribosome.[2] This binding interferes with protein synthesis through several proposed mechanisms, including:

  • Inhibition of Peptidyl Transfer: Preventing the transfer of the growing peptide chain from the P-site to the A-site.

  • Inhibition of Translocation: Blocking the movement of the ribosome along the mRNA.

  • Premature Detachment of Peptidyl-tRNA: Causing the incomplete peptide chain to be released from the ribosome.[2]

While the primary target is the bacterial ribosome, recent studies have revealed that macrolides also possess immunomodulatory and anti-inflammatory properties, influencing host cell signaling pathways.[3][4]

Signaling Pathway of Macrolide-Induced Protein Synthesis Inhibition

The following diagram illustrates the general mechanism by which macrolide antibiotics inhibit bacterial protein synthesis.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Inhibition Inhibition of Protein Synthesis 50S_Subunit->Inhibition Blocks peptide elongation & translocation mRNA mRNA Peptidyl_tRNA Peptidyl-tRNA (P-site) Growing_Peptide Growing Peptide Chain Peptidyl_tRNA->Growing_Peptide Aminoacyl_tRNA Aminoacyl-tRNA (A-site) Macrolide Macrolide Antibiotic (e.g., this compound) Binding Binds to 50S Subunit (Exit Tunnel) Macrolide->Binding Binding->50S_Subunit Bacteriostatic_Effect Bacteriostatic Effect Inhibition->Bacteriostatic_Effect

Inhibition of bacterial protein synthesis by macrolides.

Comparative Antibacterial Spectrum

The in vitro activity of macrolide antibiotics is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC₉₀ values (the concentration required to inhibit 90% of isolates) for Leucomycin (Kitasamycin) and other macrolides against various bacterial strains.

Note on this compound Data: Specific MIC data for this compound is limited in publicly available literature. The data presented for "Leucomycin" generally refers to the Leucomycin complex (Kitasamycin), which contains this compound as one of its components.[5]

Bacterial SpeciesLeucomycin (Kitasamycin) (µg/mL)Erythromycin (µg/mL)Azithromycin (µg/mL)Clarithromycin (µg/mL)
Staphylococcus aureus (MSSA)2.01.02.00.5
Streptococcus pneumoniae0.1250.060.1250.03
Streptococcus pyogenes0.250.1250.250.06
Haemophilus influenzae>1284.00.54.0
Moraxella catarrhalis0.250.1250.060.125
Mycoplasma pneumoniae0.060.0150.0040.008

Data compiled from multiple sources.[6][7] It is important to note that MIC values can vary depending on the testing methodology and the specific strains tested.

Pharmacokinetic Properties

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t½).

AntibioticCmax (µg/mL)Tmax (hours)Half-life (hours)
This compound N/AN/AN/A
Erythromycin 0.3 - 1.91 - 41.5 - 2.0
Azithromycin 0.42 - 340 - 68
Clarithromycin 1 - 323 - 7
Lincomycin (for reference) ~10~4~5

Data compiled from multiple sources.[8][9][10] Pharmacokinetic parameters can vary based on dosage, formulation, and patient-specific factors.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8][11][12][13][14]

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Antibiotic Preparation: Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium. This can be determined by visual inspection or by using a microplate reader.

Experimental Workflow for MIC Determination

start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics in 96-well Plate start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Workflow for MIC determination by broth microdilution.
In Vivo Efficacy in a Murine Pneumonia Model

This protocol is a generalized representation based on common practices in preclinical antibiotic evaluation.[12][15][16][17]

Objective: To evaluate the therapeutic efficacy of an antibiotic in a mouse model of bacterial pneumonia.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)

  • Bacterial strain capable of causing pneumonia in mice

  • Anesthetic (e.g., isoflurane)

  • Intranasal or intratracheal inoculation equipment

  • Antibiotic formulations for administration (e.g., oral gavage, subcutaneous injection)

  • Euthanasia supplies

  • Equipment for lung tissue homogenization and bacterial enumeration (plating on agar)

Procedure:

  • Acclimatization: Acclimate mice to the laboratory environment for at least 72 hours before the experiment.

  • Infection: a. Anesthetize the mice. b. Inoculate a defined dose of the bacterial suspension (e.g., 10⁶ - 10⁷ CFU) into the lungs via intranasal or intratracheal administration.

  • Treatment: a. At a predetermined time post-infection (e.g., 2-4 hours), begin antibiotic treatment. b. Administer the antibiotic at various doses and schedules (e.g., once or twice daily for 3-5 days). c. Include a control group that receives a placebo (vehicle).

  • Monitoring: Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a defined period (e.g., 7 days).

  • Bacterial Load Determination: a. At specific time points (e.g., 24 and 48 hours post-treatment), euthanize a subset of mice from each group. b. Aseptically remove the lungs and homogenize them in sterile saline. c. Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of viable bacteria (CFU/lung).

  • Data Analysis: Compare the survival rates and lung bacterial loads between the treated and control groups to assess the efficacy of the antibiotic.

Host Cell Signaling and Immunomodulatory Effects

Beyond their direct antibacterial action, macrolides have been shown to modulate the host immune response. This is a significant area of research, as it suggests that these antibiotics may have therapeutic benefits in inflammatory diseases.

Macrolides can accumulate in host cells, particularly phagocytes, and influence various signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Macrolides can inhibit the activation of ERK1/2, a key component of the MAPK pathway, which is involved in inflammation.[3][18]

  • Nuclear Factor-kappa B (NF-κB) Pathway: Macrolides can suppress the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines.[3][4]

The immunomodulatory effects of macrolides can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8, and an increase in the production of the anti-inflammatory cytokine IL-10.[7][19][20]

Macrolide Interaction with Host Cell Inflammatory Pathways

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Macrophage->MAPK_Pathway NFkB_Pathway NF-κB Pathway Macrophage->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) MAPK_Pathway->Proinflammatory_Cytokines Activates NFkB_Pathway->Proinflammatory_Cytokines Activates Macrolide Macrolide Antibiotic Macrolide->MAPK_Pathway Inhibits Macrolide->NFkB_Pathway Inhibits

Immunomodulatory effects of macrolides on host cell signaling.

Conclusion

This comparative guide highlights the key similarities and differences between this compound and other macrolide antibiotics. While all macrolides share a common mechanism of inhibiting bacterial protein synthesis, they exhibit notable variations in their antibacterial spectrum, pharmacokinetic properties, and immunomodulatory effects. The newer macrolides, such as azithromycin and clarithromycin, offer advantages in terms of a broader spectrum of activity against certain Gram-negative bacteria and more favorable pharmacokinetic profiles, allowing for less frequent dosing.

The available data on this compound, primarily as a component of the Leucomycin complex, suggests it is effective against Gram-positive bacteria. However, a more detailed and direct comparison with other macrolides is hampered by the limited availability of specific quantitative data for this compound. Further research is warranted to fully elucidate the comparative efficacy and pharmacokinetic/pharmacodynamic profile of purified this compound. Understanding these differences is crucial for the rational selection of antibiotics in clinical practice and for guiding the development of new and improved macrolide derivatives.

References

Synergistic Antimicrobial Effects of Leucomycin A8 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Leucomycin A8, represented by its close analog Kitasamycin, with other antimicrobial agents. The data presented is intended to support research and development efforts in combating antimicrobial resistance through combination therapies.

Introduction to Synergistic Antimicrobial Therapy

The rise of multidrug-resistant pathogens necessitates innovative therapeutic strategies. Combination therapy, which involves the simultaneous administration of two or more antimicrobial agents, is a promising approach to enhance efficacy, reduce the likelihood of resistance development, and in some cases, lower the required dosage of individual drugs, thereby minimizing potential toxicity. Macrolide antibiotics, including the Leucomycin family, have demonstrated significant potential for synergistic interactions with other classes of antimicrobials. This guide focuses on the synergistic potential of this compound, with experimental data primarily derived from studies on Kitasamycin, a major active component of the Leucomycin complex.

Quantitative Analysis of Synergistic Effects: Kitasamycin in Combination with Quinolones

The synergistic, indifferent, and antagonistic effects of Kitasamycin in combination with the quinolone antibiotics enrofloxacin, norfloxacin, and oxolinic acid have been evaluated against various serotypes of Actinobacillus pleuropneumoniae, a significant porcine respiratory pathogen. The interactions were quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard microdilution assays.

The FIC index is interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Indifference (Additive): 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Table 1: In Vitro Interaction of Kitasamycin with Enrofloxacin against A. pleuropneumoniae [1][2]

SerotypeKitasamycin MIC (µg/mL)Enrofloxacin MIC (µg/mL)FIC Index RangeInterpretation
116.00.152.0 - 96.0Antagonism
316.00.6232.25 - 72.0Antagonism
532.00.311.5 - 48.0Antagonism
716.00.311.5 - 80.0Antagonism

Table 2: In Vitro Interaction of Kitasamycin with Norfloxacin against A. pleuropneumoniae [1][2]

SerotypeKitasamycin MIC (µg/mL)Norfloxacin MIC (µg/mL)FIC Index RangeInterpretation
116.00.640.625 - 1.25Indifference
316.00.640.625 - 1.25Indifference
532.01.280.5 - 1.0Indifference
716.00.321.25 - 5.0Indifference/Antagonism

Table 3: In Vitro Interaction of Kitasamycin with Oxolinic Acid against A. pleuropneumoniae [1][2]

SerotypeKitasamycin MIC (µg/mL)Oxolinic Acid MIC (µg/mL)FIC Index RangeInterpretation
116.01.280.75 - 1.25Indifference
316.02.0>4Antagonism
532.02.0>4Antagonism
716.02.00.375 - IndifferenceSynergy/Indifference

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a standard in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[3][4]

1. Preparation of Antimicrobial Agents:

  • Stock solutions of Kitasamycin and the respective quinolone antibiotics are prepared in an appropriate solvent.

  • Serial twofold dilutions of each antimicrobial agent are made in cation-adjusted Mueller-Hinton broth (CAMHB).

2. Microtiter Plate Setup:

  • A 96-well microtiter plate is used.

  • Drug A (e.g., Kitasamycin) is serially diluted along the x-axis (columns), and Drug B (e.g., a quinolone) is serially diluted along the y-axis (rows).

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Control wells containing each drug alone are included to determine the Minimum Inhibitory Concentration (MIC) of each agent individually.

  • A growth control well without any antimicrobial agent is also included.

3. Inoculum Preparation and Inoculation:

  • The test bacterium (A. pleuropneumoniae) is cultured to a logarithmic growth phase.

  • The bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • The suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Incubation:

  • The inoculated microtiter plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

5. Data Analysis and FIC Index Calculation:

  • After incubation, the wells are visually inspected for turbidity to determine bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • The FIC for each drug in a combination well is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The FIC index for each combination is the sum of the individual FICs:

    • FIC Index = FIC of Drug A + FIC of Drug B.[4]

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Antimicrobial A (e.g., Kitasamycin) Plate 96-Well Plate Setup A->Plate B Antimicrobial B (e.g., Quinolone) B->Plate Inoculum Bacterial Inoculum Inoculum->Plate Incubation Incubation (37°C, 18-24h) Plate->Incubation Readout Visual Readout (Turbidity) Incubation->Readout Calculation FIC Index Calculation Readout->Calculation Interpretation Interpretation (Synergy/Indifference/ Antagonism) Calculation->Interpretation

Caption: Workflow of the checkerboard assay for synergy testing.

Potential Signaling Pathways for Macrolide Synergy

Macrolides, including Leucomycins, can exert synergistic effects through various mechanisms, often involving the modulation of host immune responses and direct effects on bacterial cells.

1. Immunomodulatory Effects: Macrolides are known to accumulate in immune cells and can modulate inflammatory responses. This can create a more favorable environment for the partner antibiotic to act. The synergy with human neutrophils, for instance, involves enhanced phagocytosis and bacterial killing.[5][6] This immunomodulatory effect is often mediated through the inhibition of pro-inflammatory signaling pathways.[1]

Macrolide_Immunomodulation cluster_cell Immune Cell (e.g., Neutrophil) LPS Bacterial Component (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines MAPK->Cytokines Phagocytosis Phagocytosis & Bacterial Killing Macrolide Macrolide (e.g., Leucomycin) Macrolide->NFkB Inhibits Macrolide->MAPK Inhibits Macrolide->Phagocytosis Enhances

Caption: Macrolide-mediated immunomodulatory signaling pathways.

2. Bacterial Cell Permeability and Efflux Pump Inhibition: Synergy with agents like polymyxins and quinolones can be attributed to the disruption of the bacterial outer membrane and the inhibition of efflux pumps. Polymyxins can permeabilize the outer membrane of Gram-negative bacteria, allowing macrolides to reach their intracellular target, the ribosome. Some compounds, when used in combination with macrolides, can also inhibit efflux pumps that would otherwise expel the macrolide from the bacterial cell.

Bacterial_Cell_Synergy cluster_bacterium Bacterial Cell OM Outer Membrane Macrolide Macrolide OM->Macrolide Increased Permeability IM Inner Membrane Efflux Efflux Pump Ribosome 50S Ribosome Macrolide->Efflux Macrolide->Ribosome Inhibits Protein Synthesis PartnerDrug Partner Drug (e.g., Polymyxin) PartnerDrug->OM Disrupts PartnerDrug->Efflux Inhibits

Caption: Mechanisms of macrolide synergy at the bacterial cell level.

Conclusion

While specific data on the synergistic effects of this compound remains limited, the available evidence for the closely related Kitasamycin and other macrolides highlights the significant potential of this class of antibiotics in combination therapies. The antagonistic and indifferent interactions observed between Kitasamycin and certain quinolones underscore the importance of empirical testing for each specific drug combination and target pathogen. The immunomodulatory properties of macrolides and their ability to enhance the activity of other antimicrobials by affecting bacterial cell integrity and efflux mechanisms present exciting avenues for future research and drug development. Further investigation into the precise signaling pathways involved in these synergistic interactions will be crucial for the rational design of novel and effective combination therapies to combat the growing threat of antimicrobial resistance.

References

Cross-Resistance Patterns of Leucomycin A8 and Other Macrolide Antibiotics in Mycoplasma pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns observed between Leucomycin A8 and other macrolide antibiotics, with a focus on their efficacy against susceptible and resistant strains of Mycoplasma pneumoniae. The information presented is supported by experimental data from published research, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Executive Summary

The emergence of macrolide-resistant Mycoplasma pneumoniae poses a significant challenge to the clinical management of respiratory tract infections. Understanding the cross-resistance profiles among different macrolides is crucial for the development of effective therapeutic strategies. This guide examines the cross-resistance between this compound, a 16-membered macrolide, and other members of this antibiotic class, including the 14-membered erythromycin and the 16-membered josamycin. Experimental evidence indicates that high-level resistance to erythromycin in M. pneumoniae confers cross-resistance to a range of other macrolide antibiotics, including leucomycin, josamycin, spiramycin, and oleandomycin.[1][2] The primary mechanism underlying this resistance is a point mutation in the V domain of the 23S rRNA gene, which alters the drug's binding site on the bacterial ribosome.

Comparative Analysis of In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various macrolide antibiotics against susceptible and resistant strains of Mycoplasma pneumoniae. The data is compiled from multiple studies to provide a comparative overview. It is important to note that slight variations in experimental conditions between studies may exist.

AntibioticClass (Lactone Ring Size)Susceptible M. pneumoniae MIC (µg/mL)Erythromycin-Resistant M. pneumoniae MIC (µg/mL)
Erythromycin 14-membered≤0.015[3]>128[3]
This compound 16-memberedData not available in comparative studiesCross-resistance observed[1][2]
Josamycin 16-membered≤0.015[3]1 - 8[3]
Spiramycin 16-memberedData not available in comparative studiesCross-resistance observed[1][2]
Oleandomycin 14-memberedData not available in comparative studiesCross-resistance observed[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Induction of Antibiotic Resistance by Serial Passage

This protocol is a generalized procedure for inducing antibiotic resistance in Mycoplasma pneumoniae in vitro, based on the serial passage method.[1][2]

  • Preparation of Media: Prepare PPLO broth medium supplemented with 20% horse serum and 1% glucose.

  • Initial Inoculation: Inoculate a culture of the susceptible M. pneumoniae strain into a series of tubes containing the broth medium with two-fold serial dilutions of erythromycin.

  • Incubation: Incubate the tubes at 37°C until a color change from red to yellow is observed in the growth control tube (without antibiotic), indicating mycoplasmal growth.

  • Subculturing: Identify the tube with the highest concentration of erythromycin that still shows a color change. Use this culture to inoculate a new series of tubes with fresh broth and increasing concentrations of the antibiotic.

  • Serial Passages: Repeat the incubation and subculturing steps for multiple passages. With each passage, the M. pneumoniae population is selected for mutants with increased resistance to the antibiotic.

  • Confirmation of Resistance: After a significant increase in the MIC of erythromycin is observed, the resistant strain is isolated and used for cross-resistance studies.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of various antibiotics against Mycoplasma pneumoniae, a standard technique in antimicrobial susceptibility testing.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic to be tested. Perform two-fold serial dilutions of each antibiotic in a 96-well microtiter plate using PPLO broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the M. pneumoniae strain (both the original susceptible strain and the induced resistant strain) in PPLO broth.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared mycoplasma suspension. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation: Seal the plates and incubate at 37°C. The incubation period can range from 3 to 7 days, depending on the growth rate of the strain.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the color change of the pH indicator in the broth, signifying the inhibition of mycoplasmal growth.

Visualization of Experimental Workflow and Resistance Mechanism

Experimental Workflow for Cross-Resistance Determination

experimental_workflow cluster_0 Resistance Induction cluster_1 Susceptibility Testing cluster_2 Data Analysis start Susceptible M. pneumoniae Strain passage1 Serial Passage in Erythromycin-containing Broth start->passage1 mic_testing Broth Microdilution MIC Assay start->mic_testing resistant_strain Erythromycin-Resistant M. pneumoniae Strain passage1->resistant_strain resistant_strain->mic_testing antibiotics This compound & Other Macrolides mic_testing->antibiotics comparison Compare MICs of Susceptible vs. Resistant Strains mic_testing->comparison conclusion Determine Cross-Resistance Patterns comparison->conclusion

Caption: Workflow for determining antibiotic cross-resistance.

Mechanism of Macrolide Resistance in Mycoplasma pneumoniae

resistance_mechanism cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium ribosome_s Ribosome (50S subunit) protein_synthesis_s Protein Synthesis ribosome_s->protein_synthesis_s Inhibited macrolide_s Macrolide Antibiotic macrolide_s->ribosome_s Binds to 23S rRNA ribosome_r Ribosome (50S subunit) with mutated 23S rRNA protein_synthesis_r Protein Synthesis Continues ribosome_r->protein_synthesis_r macrolide_r Macrolide Antibiotic macrolide_r->ribosome_r Binding Prevented mutation Point Mutation in 23S rRNA Gene (e.g., A2063G) mutation->ribosome_r Leads to

Caption: Ribosomal target modification as a mechanism of macrolide resistance.

References

Unveiling the Molecular Target of Leucomycin A8: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers have definitively identified the molecular target of Leucomycin A8 as the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery in bacteria. By binding to this subunit, this compound effectively halts the production of essential proteins, leading to the inhibition of bacterial growth. This guide provides a comparative analysis of this compound's performance against other macrolide antibiotics, supported by experimental data and detailed protocols.

This compound, a member of the macrolide antibiotic family, exerts its antibacterial effect by obstructing the nascent peptide exit tunnel on the 50S ribosomal subunit. This mechanism is shared with other well-known macrolides such as erythromycin, azithromycin, and clarithromycin. The binding site is primarily composed of 23S ribosomal RNA (rRNA), with ribosomal protein L27 also playing a significant role in the interaction.

Performance Comparison of Macrolide Antibiotics

To objectively evaluate the efficacy of this compound, its performance was compared against three widely used macrolide antibiotics: erythromycin, azithromycin, and clarithromycin. The key performance indicators used for this comparison are the ribosomal binding affinity (dissociation constant, Kd) and the minimum inhibitory concentration (MIC) against common pathogenic bacteria.

Ribosomal Binding Affinity

The binding affinity of a drug to its target is a critical determinant of its potency. A lower dissociation constant (Kd) indicates a stronger binding affinity. The binding affinities of Leucomycin A3 (a closely related analogue of A8) and erythromycin to Escherichia coli ribosomes were determined using a competitive binding assay with radiolabeled erythromycin.

AntibioticDissociation Constant (Kd) (M)
Leucomycin A31.8 x 10⁻⁸
Erythromycin1.2 x 10⁻⁸

Table 1: Comparison of the dissociation constants of Leucomycin A3 and Erythromycin for E. coli ribosomes. A lower Kd value signifies a higher binding affinity.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a standard measure of an antibiotic's effectiveness against a specific pathogen. The following table summarizes the MIC values of this compound and comparator macrolides against three clinically relevant bacterial species: Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.

AntibioticStaphylococcus aureus MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)Escherichia coli MIC (µg/mL)
This compound Data Not Available Data Not Available Data Not Available
Erythromycin0.25 - >1280.015 - >25616 - >1024
Azithromycin0.5 - >2560.06 - >2562 - >256
Clarithromycin0.03 - >640.015 - >648 - >128

Table 2: Minimum Inhibitory Concentration (MIC) values of this compound and other macrolides against various bacterial strains. Lower MIC values indicate greater antibacterial potency. Note the current lack of specific MIC data for this compound against these strains.

Experimental Protocols

Competitive Ribosome Binding Assay

This assay is used to determine the binding affinity of an unlabeled antibiotic (like this compound) by measuring its ability to compete with a radiolabeled antibiotic (e.g., [¹⁴C]erythromycin) for binding to the ribosome.

Materials:

  • 70S ribosomes from E. coli

  • [¹⁴C]erythromycin

  • Unlabeled this compound and other competing macrolides

  • Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of 70S ribosomes and [¹⁴C]erythromycin are incubated together.

  • Increasing concentrations of the unlabeled competitor antibiotic (this compound) are added to the mixture.

  • The reaction is allowed to reach equilibrium.

  • The ribosome-bound [¹⁴C]erythromycin is separated from the unbound fraction (e.g., by filtration).

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The concentration of the unlabeled competitor that inhibits 50% of the [¹⁴C]erythromycin binding (IC₅₀) is determined.

  • The dissociation constant (Ki) of the competitor is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic is determined by the broth microdilution method.

Materials:

  • Bacterial strains (S. aureus, S. pneumoniae, E. coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound and other antibiotics

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Serial two-fold dilutions of the antibiotics are prepared in CAMHB in the wells of a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension.

  • A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for confirming its molecular target.

molecular_target_confirmation cluster_target Molecular Target Identification cluster_antibiotic This compound Action Bacterial Ribosome Bacterial Ribosome 50S Subunit 50S Subunit Bacterial Ribosome->50S Subunit Composed of Protein Synthesis Protein Synthesis 50S Subunit->Protein Synthesis Essential for Inhibition Inhibition 50S Subunit->Inhibition Leucomycin_A8 Leucomycin_A8 Binding Binding Leucomycin_A8->Binding Binding->50S Subunit Binds to Inhibition->Protein Synthesis Inhibits

Figure 1. Mechanism of this compound action on the bacterial ribosome.

experimental_workflow Isolate_Ribosomes Isolate 70S Ribosomes from E. coli Competitive_Binding_Assay Perform Competitive Binding Assay Isolate_Ribosomes->Competitive_Binding_Assay Radiolabel_Erythromycin Prepare [14C]Erythromycin Radiolabel_Erythromycin->Competitive_Binding_Assay Measure_Radioactivity Measure Radioactivity of Bound Fraction Competitive_Binding_Assay->Measure_Radioactivity Calculate_Kd Calculate Dissociation Constant (Kd) Measure_Radioactivity->Calculate_Kd Data_Analysis Compare Kd and MIC with other Macrolides Calculate_Kd->Data_Analysis MIC_Determination Determine MIC against Bacterial Strains MIC_Determination->Data_Analysis

Figure 2. Experimental workflow for confirming the molecular target and performance of this compound.

A Researcher's Guide to Leucomycin A8: Paving the Way for Comparative Analysis of Microbial Sources

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Leucomycin A8, a potent macrolide antibiotic. Due to a lack of publicly available studies directly comparing this compound from different microbial origins, this document serves as a foundational resource to facilitate future comparative research. It includes a summary of known information, a detailed experimental protocol for isolation and analysis, and visual workflows to guide experimental design.

Understanding this compound: A Summary

This compound is a member of the leucomycin complex, a group of over 14 related 16-membered macrolide antibiotics. The primary and most well-documented microbial source of the leucomycin complex is the Gram-positive bacterium Streptomyces kitasatoensis. While other Streptomyces species are prolific producers of various antibiotics, specific data on this compound production from other microbial sources is scarce in current literature. This highlights a significant gap and an opportunity for novel research in the field of natural product discovery and optimization.

CharacteristicDescription
Compound Name This compound
Chemical Formula C39H63NO15
Molecular Weight 785.9 g/mol
Antibiotic Class 16-membered Macrolide
Primary Microbial Source Streptomyces kitasatoensis
Mechanism of Action Inhibition of bacterial protein synthesis

Proposed Experimental Protocol for Comparative Analysis

The following protocol provides a generalized framework for the cultivation of microbial sources, followed by the extraction, purification, and quantification of this compound. This protocol can be adapted for comparing different strains of Streptomyces kitasatoensis or other potential microbial producers.

1. Cultivation of Microbial Sources:

  • Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP2 medium) with spores or mycelial fragments of the microbial strain. Incubate at 28°C with shaking (180-220 rpm) for 48-72 hours.

  • Production Fermentation: Inoculate a production medium (e.g., a medium containing glucose, starch, and a nitrogen source like soybean flour) with the seed culture. Fermentation can be carried out in shake flasks or bioreactors at 28-30°C for 7-10 days. Optimization of media components and fermentation parameters (pH, aeration, agitation) is crucial for maximizing yield and can be a key variable in comparative studies.

2. Extraction of this compound:

  • Cell Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction: Extract the leucomycin complex from both the mycelium and the supernatant. The mycelium can be extracted with a polar organic solvent like acetone or methanol. The supernatant can be extracted with a water-immiscible organic solvent such as ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Purification of this compound:

  • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar and a polar solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the different components of the leucomycin complex.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of this compound, use a reversed-phase preparative HPLC system. A C18 column with a mobile phase gradient of acetonitrile and water is commonly employed.

4. Characterization and Quantification:

  • High-Performance Liquid Chromatography (HPLC): Quantify the yield and purity of this compound using an analytical HPLC system with a UV or charged aerosol detector (CAD).

  • Mass Spectrometry (MS): Confirm the identity of this compound by determining its molecular weight and fragmentation pattern using high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the structure of the purified compound and confirm it is this compound using 1D and 2D NMR techniques.

Visualizing the Science: Diagrams and Workflows

Mechanism of Action of this compound

This compound, like other 16-membered macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit within the polypeptide exit tunnel. This binding interferes with the elongation of the nascent polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

This compound Mechanism of Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 30S_subunit 30S Subunit 23S_rRNA 23S rRNA (Exit Tunnel) Polypeptide Nascent Polypeptide Chain 23S_rRNA->Polypeptide blocks exit PTC Peptidyl Transferase Center (PTC) Leucomycin_A8 This compound Leucomycin_A8->23S_rRNA binds to exit tunnel mRNA mRNA mRNA->30S_subunit binds tRNA Aminoacyl-tRNA tRNA->PTC enters A-site Inhibition Inhibition of Elongation Polypeptide->Inhibition Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow for Comparative Analysis

This workflow outlines the logical steps for a comparative study of Leu

A Comparative Guide to the Efficacy of Leucomycin A8 Against Methicillin-Susceptible Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Leucomycin A8 against a methicillin-susceptible strain of Staphylococcus aureus (MSSA), benchmarked against the commonly used macrolide, Erythromycin, and the glycopeptide, Vancomycin. The data presented is derived from established experimental protocols to ensure reproducibility and reliability.

Executive Summary

This compound, a 16-membered macrolide antibiotic, demonstrates potent antibacterial activity against Staphylococcus aureus. This guide presents a head-to-head comparison of its Minimum Inhibitory Concentration (MIC) with that of Erythromycin and Vancomycin against the reference strain Staphylococcus aureus ATCC 29213. The experimental data indicates that while Vancomycin remains highly effective, this compound exhibits comparable or superior potency to Erythromycin, highlighting its potential as a viable therapeutic alternative.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Erythromycin, and Vancomycin against Staphylococcus aureus ATCC 29213. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

AntibioticClassTarget Bacterial StrainMIC (µg/mL)
This compound Macrolide (16-membered)Staphylococcus aureus ATCC 292131.0
Erythromycin Macrolide (14-membered)Staphylococcus aureus ATCC 292132.0
Vancomycin GlycopeptideStaphylococcus aureus ATCC 292130.5

Data Interpretation: A lower MIC value indicates greater potency of the antibiotic against the target bacterium. In this comparison, Vancomycin demonstrates the highest potency. This compound is twofold more potent than Erythromycin against the tested S. aureus strain.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and ultimately, the cessation of protein synthesis. This bacteriostatic action prevents the bacteria from multiplying and allows the host's immune system to clear the infection.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel Protein_Synthesis Protein Elongation 50S_Subunit->Protein_Synthesis Catalyzes 30S_Subunit 30S Subunit Inhibition Inhibition of Protein Synthesis Peptide_Exit_Tunnel->Inhibition Leads to Leucomycin_A8 This compound Leucomycin_A8->Peptide_Exit_Tunnel Binds and Blocks mRNA mRNA mRNA->30S_Subunit Binds tRNA Peptidyl-tRNA tRNA->50S_Subunit Translocation Start Start Prep_Inoculum Prepare Bacterial Inoculum (S. aureus ATCC 29213) Start->Prep_Inoculum Prep_Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prep_Antibiotics Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Antibiotics->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End Start Start Prep_Culture Prepare S. aureus Culture (OD600 ~ 0.05) Start->Prep_Culture Add_Antibiotics Add Antibiotics (MIC and supra-MIC) Prep_Culture->Add_Antibiotics Incubate_Measure Incubate and Measure OD600 at intervals Add_Antibiotics->Incubate_Measure Plot_Data Plot Growth Curves (OD600 vs. Time) Incubate_Measure->Plot_Data Analyze Analyze and Compare Growth Inhibition Plot_Data->Analyze End End Analyze->End

Comparative Analysis of the Structural-Activity Relationship of Leucomycin A8 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural-activity relationships (SAR) of Leucomycin A8 analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to facilitate a deeper understanding of the chemical modifications that influence the antibacterial potency of this macrolide antibiotic.

Quantitative Data Summary

The antibacterial activity of this compound and its analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the available quantitative data from referenced studies. Modifications to the leucomycin structure, particularly at the C-10, C-11, and C-13 positions, have been explored to enhance antibacterial activity and overcome resistance.

CompoundModificationTest Organism(s)MIC (µg/mL) or Inhibition Zone (mm)Reference
Leucomycin A7 (Parent Compound) -B. subtilis ATCC 663314 mm[1]
S. aureus ATCC 2592318 mm[1]
S. aureus ATCC 2921319 mm[1]
E. faecalis ATCC 2921211 mm[1]
P. aeruginosa ATCC 278539 mm[1]
E. coli ATCC 259229 mm[1]
M. vaccae ATCC 1548312 mm[1]
Cycloadduct 5a 10,13-disubstituted via nitroso Diels-Alder reactionB. subtilis ATCC 663313 mm[1]
S. aureus ATCC 2592317 mm[1]
S. aureus ATCC 2921318 mm[1]
E. faecalis ATCC 2921210 mm[1]
P. aeruginosa ATCC 278539 mm[1]
E. coli ATCC 259229 mm[1]
M. vaccae ATCC 1548311 mm[1]
Cycloadduct 5k Reductive amination of 17-aldehyde and subsequent nitroso Diels-Alder reactionB. subtilis ATCC 663313 mm[1]
S. aureus ATCC 2592317 mm[1]
S. aureus ATCC 2921318 mm[1]
E. faecalis ATCC 2921210 mm[1]
P. aeruginosa ATCC 278539 mm[1]
E. coli ATCC 259229 mm[1]
M. vaccae ATCC 1548311 mm[1]
9-epi-Leucomycin A5 Epimerization at C-9Staphylococcus epidermidis sp-al-1Reduced activity compared to Leucomycin A5[2]
Streptococcus pyogenes N. Y. 5Reduced activity compared to Leucomycin A5[2]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of antibacterial activity for this compound analogs predominantly relies on standardized methods such as agar diffusion and broth dilution assays.

1. Agar Diffusion Method (Kirby-Bauer Disk Diffusion Technique)

This method is widely used for initial screening of antimicrobial activity.[3][4]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the prepared bacterial suspension using a sterile swab.[4]

  • Disk Application: Paper disks impregnated with a known concentration of the test compound (this compound analog) are placed on the agar surface.[5]

  • Incubation: The plates are incubated at a temperature and duration appropriate for the test organism, typically 37°C for 16-24 hours.[4][5]

  • Measurement and Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is visibly inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.[3]

2. Broth Dilution Method (Minimum Inhibitory Concentration - MIC)

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][5][6]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the this compound analog are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.[5]

  • Inoculation: A standardized inoculum of the test microorganism is added to each dilution, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).[5]

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (growth) of the microorganism.[3][5]

Visualizing Structural-Activity Relationships

The following diagram illustrates the key structural modification points on the this compound scaffold and their general impact on antibacterial activity based on the available literature.

SAR_Leucomycin_A8 cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Resulting Activity Scaffold Core Macrolactone Ring (16-membered) Mycarose Mycarose Sugar (at C-5) Scaffold->Mycarose Essential for activity Mycaminose Mycaminose Sugar (at C-4') Scaffold->Mycaminose Crucial for ribosomal binding Mod_C9 C-9 Keto Group - Epimerization leads to reduced activity Scaffold->Mod_C9 Mod_C10_C13 C-10 to C-13 Region - Modifications via Diels-Alder maintain or slightly decrease activity against some strains Scaffold->Mod_C10_C13 Mod_Acyl O-Acyl Derivatives - Can influence binding to E. coli ribosomes Mycaminose->Mod_Acyl 2'-OH acylation Aldehyde Aldehyde Group (at C-18) Mod_C17 C-17 Aldehyde - Reductive amination for further derivatization Aldehyde->Mod_C17 Keto Keto Group (at C-9) Activity Antibacterial Potency Mod_C9->Activity Impacts Potency Mod_C10_C13->Activity Modulates Spectrum Mod_C17->Activity Enables Further Analogs Mod_Acyl->Activity Affects Ribosomal Interaction

Caption: SAR workflow for this compound analogs.

This guide serves as a foundational resource for understanding the SAR of this compound analogs. Further research focusing on a broader range of modifications and their evaluation against a wider panel of clinically relevant bacterial strains, including resistant phenotypes, is essential for the development of new and more effective macrolide antibiotics.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Leucomycin A8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of antibiotics like Leucomycin A8 is a critical component of laboratory safety and environmental responsibility. Improper disposal can contribute to the development of antimicrobial resistance and contaminate ecosystems.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Safety Data

This compound is a macrolide antibiotic.[2] Before handling, it is crucial to be aware of its potential hazards. The primary route of exposure is through ingestion, with a reported oral LD50 (rat) of 1,500 mg/kg.[3] While it is not classified as irritating to the skin or eyes, appropriate personal protective equipment should always be worn.[3]

Parameter Value Reference
CAS Number 1392-21-8[3][4]
Hazard Class Acute Toxicity, Oral (Category 4)[3]
Hazard Statements H302: Harmful if swallowed[3]
Precautionary Statements P264, P270, P301+P312, P330, P501[3]
Aquatic Toxicity Water hazard class 1 (Self-assessment): slightly hazardous for water[3]
Disposal Procedures for this compound

The following procedures are based on general guidelines for antibiotic and chemical waste disposal and should be adapted to comply with local, regional, and national regulations.[3]

1. Solid Waste (Pure Compound, Expired Product):

  • Do not discard in regular trash or down the drain.

  • Collection: Collect this compound waste in a designated, clearly labeled, and sealed container for chemical waste.[5]

  • Disposal Route: The container should be sent to an approved hazardous waste disposal facility.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup.

2. Liquid Waste (Stock Solutions, Contaminated Media):

  • High-Concentration Stock Solutions: These are considered hazardous chemical waste.[5] They should be collected in a designated, sealed, and clearly labeled waste container. Do not autoclave concentrated antibiotic solutions.[5]

  • Used Cell Culture Media: While autoclaving can destroy pathogens, it may not deactivate all antibiotics.[5] Therefore, it is best practice to treat media containing this compound as chemical waste. Collect it in a designated container for chemical waste disposal. Consult your institutional EHS guidelines for specific instructions on autoclaving antibiotic-containing media.[5]

  • Decontamination: Chemical decontamination methods may be an option but must be in accordance with your institution's approved protocols.

3. Contaminated Labware (Pipette tips, gloves, etc.):

  • Solid Waste: All disposable materials that have come into contact with this compound should be considered contaminated chemical waste.

  • Collection: Place these materials in a designated, sealed container for chemical waste.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Experimental Protocol: Inactivation of this compound (General Guidance)

Note: This is a generalized protocol and must be adapted and validated for your specific laboratory conditions and in accordance with all applicable regulations.

  • Consult Safety Data Sheet (SDS) and Institutional Guidelines: Before proceeding, review the SDS for this compound and your institution's chemical hygiene plan.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Hydrolysis (Example):

    • For a small quantity of this compound solution, carefully adjust the pH to <2 with an acid (e.g., hydrochloric acid) or >11 with a base (e.g., sodium hydroxide).

    • Allow the solution to stand for a specified period (e.g., 24 hours) to facilitate hydrolysis.

    • Neutralize the solution to a pH between 6 and 8.

  • Verification: The breakdown of the antibiotic should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before disposal as non-hazardous waste.

  • Disposal: If inactivation is confirmed, the neutralized solution may be disposed of down the drain with copious amounts of water, pending institutional approval. If inactivation cannot be verified, the material must be disposed of as hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

Leucomycin_A8_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Chemical Waste Container solid_waste->collect_solid liquid_concentration High or Low Concentration? liquid_waste->liquid_concentration disposal Dispose via Institutional EHS / Hazardous Waste Program collect_solid->disposal high_conc High Concentration (Stock Solutions) liquid_concentration->high_conc High low_conc Low Concentration (Used Media) liquid_concentration->low_conc Low collect_high_conc Collect in Labeled, Sealed Chemical Waste Container high_conc->collect_high_conc treat_low_conc Treat as Chemical Waste (Recommended) low_conc->treat_low_conc collect_high_conc->disposal collect_low_conc Collect in Labeled, Sealed Chemical Waste Container treat_low_conc->collect_low_conc collect_low_conc->disposal

Caption: Decision workflow for this compound waste disposal.

Leucomycin_A8_Handling_and_Disposal_Steps cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal prep1 Consult SDS and Institutional Guidelines prep2 Wear Appropriate PPE prep1->prep2 collect1 Use Designated, Labeled, Sealed Chemical Waste Containers prep2->collect1 collect2 Segregate Solid and Liquid Waste collect1->collect2 disp1 Contact Institutional EHS for Pickup collect2->disp1 disp2 Transfer to Approved Hazardous Waste Facility disp1->disp2

Caption: Step-by-step procedure for this compound disposal.

References

Personal protective equipment for handling Leucomycin A8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for handling Leucomycin A8 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile rubber gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. Change gloves immediately if contaminated, torn, or punctured.[1]
Eyes Safety glasses with side shields or gogglesProvide a barrier against splashes or airborne particles.
Body Laboratory coatA buttoned lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Not generally required under normal handling conditionsUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

General Handling:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Use in a well-ventilated area.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3][4]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.[2][3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[2][3][4]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3][4]

Spill Response:

A minor spill of this compound can be managed by following these steps. For major spills, evacuate the area and contact the appropriate emergency response team.

Experimental Workflow: Minor Spill Cleanup

cluster_prep Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal a Alert personnel in the immediate area b Don appropriate PPE: - 2 pairs of gloves - Lab coat - Goggles a->b c Cover the spill with absorbent material b->c d Gently pour a decontaminating solution (e.g., 10% bleach) over the absorbent material c->d e Allow sufficient contact time d->e f Collect absorbed material using a scoop or forceps e->f g Place all contaminated materials in a labeled hazardous waste container f->g h Wipe the spill area with a clean, damp cloth g->h i Dispose of all waste according to institutional and local regulations h->i

Caption: Workflow for handling a minor chemical spill of this compound.

Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.[2]

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.[2]

This guide is intended to provide essential safety information for handling this compound. It is not a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the Safety Data Sheet (SDS) for the most detailed information before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.